ABT-384
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
868623-40-9 |
|---|---|
Molecular Formula |
C25H34F3N5O2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[[2-methyl-2-[4-[5-(trifluoromethyl)-2-pyridinyl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35) |
InChI Key |
CLHMYBJIOZXCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Appearance |
Solid powder |
Other CAS No. |
868623-40-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-384 N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide |
Origin of Product |
United States |
Foundational & Exploratory
ABT-384 and its Mechanism of Action on Cortisol Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-384 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular regeneration of active cortisol from its inactive precursor, cortisone. By targeting 11β-HSD1, this compound effectively reduces tissue-specific cortisol levels, a mechanism that has been explored for its therapeutic potential in various conditions associated with cortisol excess. This technical guide provides an in-depth overview of the mechanism of action of this compound on cortisol regulation, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key biological pathways.
Introduction to Cortisol Metabolism and the Role of 11β-HSD1
Cortisol, a glucocorticoid hormone synthesized in the adrenal cortex, plays a vital role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. The biological activity of cortisol is not only determined by its circulating levels, which are controlled by the Hypothalamic-Pituitary-Adrenal (HPA) axis, but also by intracellular metabolism.
The enzyme 11β-HSD1 is a key regulator of intracellular cortisol concentrations. It acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within specific tissues such as the liver, adipose tissue, and the central nervous system.[1][2] This tissue-specific regeneration of cortisol is a critical component of glucocorticoid action.
This compound: A Potent and Selective 11β-HSD1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for 11β-HSD1. Its mechanism of action is centered on the competitive inhibition of the 11β-HSD1 enzyme, which in turn blocks the conversion of cortisone to cortisol in tissues where the enzyme is expressed.[3] This leads to a reduction in local cortisol concentrations without directly affecting the adrenal production of cortisol.
Signaling Pathway of Cortisol Regeneration and this compound Inhibition
The following diagram illustrates the enzymatic conversion of cortisone to cortisol by 11β-HSD1 and the inhibitory action of this compound.
Pharmacodynamics of this compound: Quantitative Effects on Cortisol Regulation
Clinical studies have demonstrated the dose-dependent inhibitory effect of this compound on 11β-HSD1 activity in both peripheral tissues and the central nervous system.
Dose-Dependent Inhibition of 11β-HSD1
The administration of this compound leads to a significant and sustained inhibition of 11β-HSD1. The table below summarizes the key quantitative findings from clinical trials in healthy volunteers.
| Dose of this compound (once daily) | Peripheral 11β-HSD1 Inhibition | Central Nervous System (CNS) 11β-HSD1 Inhibition | Reference |
| 1 mg | ≥81% | Partial Inhibition | [4] |
| ≥2 mg | ≥88% | Full Inhibition | [4] |
Table 1. Dose-dependent inhibition of 11β-HSD1 by this compound.
Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The reduction of peripheral cortisol levels by this compound can lead to a compensatory response from the HPA axis. This feedback mechanism is a critical consideration in the development of 11β-HSD1 inhibitors. Pharmacologic effects of this compound have been shown to include increases in adrenocorticotrophic hormone (ACTH) levels and consequently, cortisol production by the adrenal glands.[3]
The following diagram illustrates the HPA axis feedback loop and the influence of this compound.
Experimental Protocols for Assessing this compound Efficacy
The primary method for quantifying the in vivo activity of 11β-HSD1 and the inhibitory effect of this compound involves the use of stable isotope-labeled cortisol tracers.
[9,11,12,12-²H₄] Cortisol (D4-Cortisol) Tracer Methodology
This protocol allows for the direct measurement of 11β-HSD1-mediated cortisol regeneration.
Objective: To quantify peripheral and central nervous system 11β-HSD1 activity.
Materials:
-
[9,11,12,12-²H₄] cortisol (D4-cortisol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Plasma and cerebrospinal fluid (CSF) collection supplies
Procedure:
-
Subject Preparation: Healthy volunteers are administered this compound or placebo for a specified period.
-
Tracer Infusion: A constant intravenous infusion of D4-cortisol is administered.
-
Sample Collection: Blood and CSF samples are collected at predetermined time points during and after the infusion.
-
Metabolite Analysis: The concentrations of D4-cortisol and its metabolites, including D3-cortisone (formed by the action of 11β-HSD2) and D3-cortisol (regenerated from D3-cortisone by 11β-HSD1), are measured in plasma and CSF using LC-MS/MS.
-
Calculation of 11β-HSD1 Inhibition: The ratio of D3-cortisol to D3-cortisone is used to calculate the percentage of 11β-HSD1 inhibition. A lower ratio indicates greater inhibition.
The following diagram outlines the experimental workflow.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 11β-HSD1. Its mechanism of action, focused on reducing intracellular cortisol regeneration, has been thoroughly investigated using advanced tracer methodologies. The quantitative data from clinical trials provide clear evidence of its dose-dependent inhibitory effects in both peripheral and central nervous systems. Understanding the intricate interplay between 11β-HSD1 inhibition and the HPA axis feedback loop is essential for the continued development and potential therapeutic application of this class of drugs. This guide provides a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetics of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor this compound in healthy volunteers following single and multiple dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ABT-384 and 11β-HSD1 Enzyme Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzyme kinetics of ABT-384, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document details the quantitative interaction of this compound with its target, outlines the experimental protocols used to determine these parameters, and visualizes the relevant biological pathways and experimental workflows.
Introduction to 11β-HSD1 and this compound
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It primarily functions as a reductase, converting inactive cortisone to active cortisol within various tissues, including the liver, adipose tissue, and the central nervous system.[1][2][3] This localized amplification of glucocorticoid signaling has implicated 11β-HSD1 in the pathophysiology of several conditions, such as metabolic syndrome and neurodegenerative diseases.[4][5][6]
This compound is a novel, potent, and selective inhibitor of 11β-HSD1.[7][8] It has been investigated for its potential therapeutic applications, particularly in Alzheimer's disease, due to its ability to penetrate the central nervous system and inhibit the production of cortisol in the brain.[5][6][7] This guide focuses on the detailed enzyme kinetics of this compound and the methodologies employed in its characterization.
Quantitative Data: Enzyme Inhibition Kinetics of this compound
The inhibitory potency of this compound against 11β-HSD1 has been characterized across multiple species. The following tables summarize the key quantitative data from in vitro and cellular assays.
| Parameter | Species | Value (nM) | Assay Conditions |
| Ki | Human, Monkey, Rodent | 0.1 - 2.7 | Not specified |
| IC50 | Human (HEK293 cells) | 45 | Inhibition of cortisol formation assessed by fluorescent polarization |
Table 1: In Vitro and Cellular Inhibition of 11β-HSD1 by this compound.[8][9][10]
Clinical studies in healthy volunteers have demonstrated significant target engagement at various doses of this compound.
| Dose | Tissue Compartment | Level of Inhibition | Measurement Method |
| 1 mg daily | Hepatic (Peripheral) | Full inhibition | Analysis of urine cortisol metabolites |
| 1 mg daily | Peripheral | ≥81% | Plasma levels of D4 cortisol and its products |
| ≥2 mg daily | Peripheral | ≥88% | Plasma levels of D4 cortisol and its products |
| ≥2 mg daily | Central Nervous System | Full inhibition | No detection of D3 cortisol formation in CSF |
Table 2: In Vivo Target Engagement of 11β-HSD1 by this compound in Humans.[7][11]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of 11β-HSD1, which in turn blocks the conversion of cortisone to cortisol. This action reduces the local concentration of active glucocorticoids in target tissues.
Figure 1: Mechanism of this compound Action on the 11β-HSD1 Pathway.
Experimental Protocols
The following sections detail the methodologies used to characterize the enzyme kinetics of this compound.
In Vitro Enzyme Inhibition Assay (Scintillation Proximity Assay)
A common high-throughput method to determine the IC50 of 11β-HSD1 inhibitors is the Scintillation Proximity Assay (SPA).[4][12]
Objective: To quantify the inhibition of 11β-HSD1 activity by this compound in a cell-free system.
Materials:
-
Microsomes from cells expressing 11β-HSD1
-
[3H]cortisone (substrate)
-
NADPH (cofactor)
-
Monoclonal antibody specific for cortisol
-
Protein A-coated SPA beads
-
This compound at various concentrations
-
Assay buffer
-
Microplates (96- or 384-well)
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, combine the 11β-HSD1-containing microsomes, NADPH, and varying concentrations of this compound in the assay buffer.
-
Initiation of Reaction: Add [3H]cortisone to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for the conversion of [3H]cortisone to [3H]cortisol.
-
Detection: Add the cortisol-specific monoclonal antibody and the protein A-coated SPA beads to each well. The antibody binds to the [3H]cortisol produced. The Protein A on the SPA beads then captures this antibody-[3H]cortisol complex.
-
Signal Measurement: When the [3H]cortisol is in close proximity to the SPA bead, the emitted beta particles from the tritium can stimulate the scintillant within the bead, producing light. This light is then measured using a scintillation counter.
-
Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol generated. The IC50 value for this compound is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for Scintillation Proximity Assay of 11β-HSD1 Inhibition.
In Vivo Target Engagement Using Stable Isotope Tracers
To assess the inhibition of 11β-HSD1 in both peripheral and central compartments in humans, a stable isotope tracer methodology is employed.[7]
Objective: To determine the in vivo inhibition of 11β-HSD1 by this compound in plasma and cerebrospinal fluid (CSF).
Materials:
-
Healthy human volunteers
-
This compound at various doses
-
[9,11,12,12-2H4]cortisol (D4 cortisol) stable isotope tracer
-
Equipment for intravenous infusion
-
Equipment for plasma and CSF sample collection
-
Liquid chromatography-mass spectrometry (LC-MS) for analysis
Procedure:
-
Subject Dosing: Administer daily doses of this compound or placebo to healthy volunteers for a specified period (e.g., five days).
-
Tracer Infusion: After the final dose of this compound, infuse the D4 cortisol tracer intravenously over a set period.
-
Sample Collection: Collect plasma and CSF samples at multiple time points during and after the tracer infusion.
-
Metabolite Analysis: Measure the concentrations of D4 cortisol and its 11β-HSD1-mediated metabolite, D3 cortisol (formed by the replacement of one deuterium atom with a hydrogen during the conversion from D3 cortisone), in the collected samples using LC-MS.
-
Inhibition Calculation:
-
Peripheral Inhibition: Calculated from the ratio of D4 cortisol to its products in the plasma. A reduction in the formation of D3 cortisol relative to the placebo group indicates peripheral 11β-HSD1 inhibition.
-
Central Nervous System Inhibition: Determined by the levels of D3 cortisol in the CSF. The absence or significant reduction of D3 cortisol in the CSF of subjects treated with this compound signifies CNS 11β-HSD1 inhibition.
-
Figure 3: Experimental Workflow for In Vivo Target Engagement Study.
Conclusion
This compound is a highly potent inhibitor of 11β-HSD1, demonstrating low nanomolar affinity in vitro and significant target engagement in both peripheral tissues and the central nervous system in humans at low daily doses.[7][8][9] The experimental protocols outlined in this guide, particularly the Scintillation Proximity Assay and stable isotope tracer studies, are fundamental to characterizing the enzyme kinetics and in vivo efficacy of 11β-HSD1 inhibitors like this compound. While clinical trials of this compound in Alzheimer's disease were terminated due to a lack of efficacy, the data generated from these studies provide valuable insights for the continued development of drugs targeting the 11β-HSD1 enzyme.[5][6][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-384 and its Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-384 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the local regulation of glucocorticoid activity by converting inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, a mechanism that has been investigated for its therapeutic potential in various conditions, including Alzheimer's disease. However, this targeted enzymatic inhibition also leads to a significant modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that governs the body's response to stress. This technical guide provides an in-depth analysis of the role of this compound in HPA axis modulation, presenting key quantitative data from clinical studies, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Introduction
The hypothalamic-pituitary-adrenal (HPA) axis is a complex set of interactions between the hypothalamus, the pituitary gland, and the adrenal glands that regulates a wide range of physiological processes, including metabolism, immune response, and the stress response. A key effector hormone of this axis is cortisol, a glucocorticoid with widespread effects throughout the body. The activity of cortisol is not only determined by its circulating levels but also by its local concentration within specific tissues, which is regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
This compound is a selective inhibitor of 11β-HSD1.[1][2] Its primary mechanism of action is to block the intracellular regeneration of cortisol from cortisone, thereby reducing local glucocorticoid signaling.[3][4] While this has been explored for therapeutic benefit, this action directly impacts the negative feedback loop of the HPA axis, leading to compensatory changes in the secretion of upstream hormones. This guide will explore the intricate details of this modulation.
Mechanism of Action of this compound on the HPA Axis
This compound's interaction with the HPA axis is a direct consequence of its 11β-HSD1 inhibition. The reduction of intracellular cortisol in key tissues, such as the pituitary and hypothalamus, is sensed as a decrease in glucocorticoid tone. This perceived reduction in negative feedback triggers a compensatory response from the HPA axis, primarily characterized by an increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[5] This elevation in ACTH, in turn, stimulates the adrenal glands to increase the production of cortisol and other adrenal steroids.
Quantitative Effects of this compound on HPA Axis Hormones
Clinical studies in healthy volunteers and elderly adults have provided quantitative data on the dose-dependent effects of this compound on key HPA axis hormones.
Table 1: Effect of this compound on Plasma ACTH Levels
| Dosage of this compound | Mean Change from Baseline in ACTH (pg/mL) | Study Population | Reference |
| 1 mg once daily | Statistically significant increase | Healthy Adults | [5] |
| 10 mg once daily | Statistically significant increase | Healthy Adults | [5] |
| 100 mg once daily | Statistically significant increase | Healthy Adults & Elderly | [5] |
Note: Specific mean change values and statistical significance (p-values) are detailed in the full publication.
Table 2: Effect of this compound on Adrenal Steroids
| Dosage of this compound | Change in Androstenedione | Change in DHEA | Change in Estradiol | Study Population | Reference |
| Multiple doses | Increased | Increased | Increased | Healthy Adults & Elderly | [5] |
Note: The increases in adrenal androgens and estradiol are a direct result of the sustained elevation of ACTH.
Experimental Protocols
Measurement of 11β-HSD1 Inhibition using a [9,11,12,12-2H4] Cortisol (D4-Cortisol) Tracer
A key methodology to quantify the extent of both peripheral and central 11β-HSD1 inhibition by this compound involves the use of a stable isotope-labeled cortisol tracer.
Objective: To determine the in vivo activity of 11β-HSD1 in both the periphery (plasma) and the central nervous system (cerebrospinal fluid - CSF).
Protocol:
-
Subject Preparation: Healthy male volunteers were enrolled in the studies.
-
Tracer Administration: A continuous intravenous infusion of [9,11,12,12-2H4] cortisol (D4-cortisol) was administered.
-
This compound Dosing: Subjects received multiple daily oral doses of this compound (e.g., 1 mg, 2 mg, 10 mg, 50 mg) or placebo.
-
Sample Collection: Serial plasma and CSF samples were collected over a specified time course.
-
Sample Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to measure the concentrations of D4-cortisol and its metabolites, including D3-cortisone (product of 11β-HSD2) and D3-cortisol (product of 11β-HSD1 reductase activity on D3-cortisone).
-
Calculation of Inhibition: The degree of 11β-HSD1 inhibition was calculated based on the ratio of the product (D3-cortisol) to the substrate (D3-cortisone) in both plasma and CSF.
Measurement of HPA Axis Hormones
Objective: To quantify the plasma concentrations of ACTH, cortisol, and other adrenal steroids.
Protocol:
-
Sample Collection: Blood samples were collected from subjects at specified time points before and after the administration of this compound.
-
Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.
-
Hormone Analysis: Validated immunoassays or LC-MS/MS methods were used to measure the concentrations of ACTH, cortisol, androstenedione, and dehydroepiandrosterone (DHEA).
Summary of Findings and Implications
The administration of this compound leads to a dose-dependent inhibition of both peripheral and central 11β-HSD1. This targeted action results in a predictable and measurable modulation of the HPA axis. The key findings are:
-
Reduced Intracellular Cortisol Regeneration: this compound effectively blocks the conversion of cortisone to cortisol in tissues.
-
Compensatory HPA Axis Activation: This reduction in local cortisol leads to a compensatory increase in plasma ACTH levels.
-
Increased Adrenal Steroidogenesis: The elevated ACTH stimulates the adrenal glands to produce more cortisol, androstenedione, and DHEA.
These findings have important implications for the development of 11β-HSD1 inhibitors. The on-target pharmacological effect of HPA axis activation needs to be carefully considered in the context of the desired therapeutic outcome and potential side effects. For researchers and drug development professionals, understanding this intricate interplay is crucial for designing and interpreting clinical trials of 11β-HSD1 inhibitors.
Conclusion
This compound serves as a valuable pharmacological tool to probe the function of 11β-HSD1 and its role in regulating the HPA axis. The data from clinical studies clearly demonstrate that inhibition of this enzyme leads to a significant and predictable modulation of the HPA axis, characterized by a compensatory increase in ACTH and adrenal steroid production. This technical guide provides a comprehensive overview of these effects, supported by quantitative data and detailed experimental methodologies, to aid researchers and scientists in the continued exploration of 11β-HSD1 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 11β-Hydroxysteroid Dehydrogenase Activity in the Brain Does Not Contribute to Systemic Interconversion of Cortisol and Cortisone in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ABT-384 and its Potential Impact on Neuroinflammation in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-384 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid involved in the stress response and inflammatory processes. In the context of Alzheimer's disease (AD), the rationale for targeting 11β-HSD1 lies in the hypothesis that excessive glucocorticoid levels in the brain contribute to the neurodegenerative cascade, including neuroinflammation, amyloid-beta (Aβ) plaque formation, and tau pathology. While preclinical studies with other 11β-HSD1 inhibitors have suggested a potential role in mitigating neuroinflammation, the clinical development of this compound for Alzheimer's disease was halted due to a lack of efficacy in improving cognitive outcomes. This guide provides a comprehensive overview of the available data, the underlying signaling pathways, and relevant experimental protocols to assess the impact of 11β-HSD1 inhibitors on neuroinflammation in AD models.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of 11β-HSD1, exhibiting high affinity for the enzyme in multiple species, including humans and rodents.[1] By blocking 11β-HSD1, this compound effectively reduces the intracellular regeneration of cortisol from cortisone, thereby dampening glucocorticoid receptor (GR) signaling in tissues where the enzyme is expressed, such as the brain. The therapeutic hypothesis was that this reduction in local glucocorticoid activity would protect against the detrimental effects of chronic stress and elevated cortisol levels observed in some individuals with Alzheimer's disease.[2][3]
Preclinical and Clinical Data Overview
Direct preclinical data detailing the specific effects of this compound on neuroinflammatory markers in Alzheimer's disease models are not extensively published. However, studies on other selective 11β-HSD1 inhibitors provide insights into the potential effects of this class of compounds.
A phase II clinical trial (NCT01137526) was conducted to assess the efficacy and safety of this compound in individuals with mild-to-moderate Alzheimer's disease.[2][4][5] The trial was terminated prematurely for futility, as this compound did not demonstrate any significant improvement in cognitive function, as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), compared to placebo.[2][3] This was observed even at doses that were shown to achieve complete inhibition of 11β-HSD1 in the central nervous system.[2]
Quantitative Data from Preclinical Studies of 11β-HSD1 Inhibitors (Non-ABT-384)
| Compound | Animal Model | Treatment Duration | Key Findings Related to AD Pathology & Cognition | Neuroinflammation Markers | Reference |
| UE2316 | Tg2576 mice | 4 weeks | Decreased number of β-amyloid (Aβ) plaques in the cerebral cortex. Improved memory. | Not explicitly detailed | [6][7] |
| UE2316 | Tg2576 mice | 13 months (chronic) | Prevented cognitive decline but did not prevent Aβ plaque formation. | Not explicitly detailed | [6][7] |
| RL-118 | SAMP8 mice (model of accelerated senescence) | 4 weeks | Reversed cognitive decline and detrimental effects of chronic mild stress. Reduced Aβ formation and accumulation. | Reduced pro-inflammatory mediators via the NF-κB pathway and decreased astrogliosis markers (e.g., GFAP). | [8][9] |
Signaling Pathways
The primary signaling pathway influenced by this compound is the glucocorticoid receptor signaling cascade. By reducing intracellular cortisol levels, this compound is hypothesized to modulate the downstream effects of GR activation, which play a role in neuroinflammation.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway modulated by this compound.
Experimental Protocols
The following are generalized protocols for assessing neuroinflammation in Alzheimer's disease mouse models. These methods can be adapted to evaluate the effects of 11β-HSD1 inhibitors like this compound.
Immunohistochemistry for Microglial and Astrocyte Activation
Objective: To visualize and quantify the activation of microglia and astrocytes in brain tissue.
Methodology:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose solution.
-
Sectioning: Brains are sectioned into 30-40 µm thick slices using a cryostat or vibratome.
-
Immunostaining:
-
Sections are washed in PBS and permeabilized with 0.3% Triton X-100 in PBS.
-
Blocking is performed for 1 hour at room temperature with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).
-
Primary antibodies (e.g., rabbit anti-Iba1 for microglia, mouse anti-GFAP for astrocytes) are diluted in blocking buffer and incubated with the sections overnight at 4°C.
-
Sections are washed and incubated with corresponding fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Sections are counterstained with a nuclear marker (e.g., DAPI).
-
-
Imaging and Analysis: Stained sections are imaged using a confocal or fluorescence microscope. Quantification of microglial and astrocyte activation can be performed by measuring the intensity of the fluorescent signal or by morphological analysis of the cells.
ELISA for Pro-inflammatory Cytokines
Objective: To measure the levels of pro-inflammatory cytokines in brain homogenates.
Methodology:
-
Tissue Homogenization: Brain regions of interest (e.g., hippocampus, cortex) are dissected and homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenates are centrifuged to pellet cellular debris, and the supernatant is collected.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a protein assay (e.g., BCA assay).
-
ELISA: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to the total protein concentration in each sample.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing neuroinflammation in AD mouse models.
Conclusion
This compound, a selective 11β-HSD1 inhibitor, was investigated as a potential therapeutic for Alzheimer's disease based on the hypothesis that reducing brain cortisol levels could be neuroprotective. While the clinical trial did not demonstrate cognitive benefits, the underlying principle of modulating glucocorticoid-mediated neuroinflammation remains an area of interest.[10][11] Preclinical studies with other 11β-HSD1 inhibitors suggest that this class of compounds may have the potential to reduce pro-inflammatory markers.[8][9] Further research, potentially utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific impact of compounds like this compound on the complex neuroinflammatory landscape of Alzheimer's disease.
References
- 1. Glucocorticoids and Alzheimer’s disease – The Green Lab [faculty.sites.uci.edu]
- 2. Glucocorticoid receptors signaling impairment potentiates amyloid-β oligomers-induced pathology in an acute model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Longitudinal evaluation of neuroinflammation and oxidative stress in a mouse model of Alzheimer disease using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypercortisolemia and glucocorticoid receptor-signaling insufficiency in Alzheimer's disease initiation and development. | Semantic Scholar [semanticscholar.org]
- 7. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review [mdpi.com]
- 11. Glucocorticoid receptor signaling in the brain and its involvement in cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the link between ABT-384 and insulin sensitivity in metabolic studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-384, a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), has been investigated for its potential therapeutic applications. This technical guide explores the mechanistic link between this compound and insulin sensitivity, a critical aspect of metabolic health. While direct clinical data on this compound's impact on insulin sensitivity in metabolic studies is not extensively available in the public domain, this paper will delve into the preclinical evidence, the underlying signaling pathways, and the theoretical framework supporting its potential role in improving insulin sensitivity. This document will serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction: The Role of 11β-HSD1 in Metabolic Dysfunction
Metabolic syndrome, characterized by a cluster of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant global health challenge. A key player in the pathophysiology of this syndrome is the dysregulation of glucocorticoid metabolism. While systemic cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local glucocorticoid concentrations within specific tissues are regulated by the enzyme 11β-HSD1.
11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue.[1] Overexpression or increased activity of 11β-HSD1 in these tissues leads to elevated intracellular cortisol levels, which can have detrimental effects on insulin signaling and glucose metabolism.[1] This localized excess of cortisol can contribute to the development of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[1]
This compound: A Selective Inhibitor of 11β-HSD1
This compound is a potent and selective inhibitor of 11β-HSD1.[2] By blocking the action of this enzyme, this compound reduces the intracellular regeneration of cortisol in target tissues.[2] This mechanism of action holds therapeutic promise for conditions associated with local cortisol excess. Clinical studies have confirmed that this compound effectively inhibits 11β-HSD1 in both the periphery and the central nervous system.[3] While the primary clinical development of this compound has focused on Alzheimer's disease, its potential relevance for metabolic indications like diabetes and metabolic syndrome has been noted.[4]
Preclinical Evidence for the Effect of 11β-HSD1 Inhibition on Insulin Sensitivity
While specific quantitative data from human metabolic studies with this compound is limited in publicly available literature, extensive preclinical research with other 11β-HSD1 inhibitors provides a strong rationale for its potential benefits in improving insulin sensitivity.
Studies in animal models of obesity and diabetes have consistently demonstrated that inhibition of 11β-HSD1 leads to:
-
Improved glucose tolerance
-
Enhanced insulin sensitivity
-
Reduced hepatic glucose production
-
Decreased visceral fat accumulation
-
Improved lipid profiles
These effects are attributed to the reduction of local glucocorticoid action in the liver and adipose tissue, leading to improved insulin signaling and overall metabolic homeostasis.
Signaling Pathways: The Molecular Link Between 11β-HSD1 and Insulin Resistance
The mechanism by which elevated intracellular cortisol, driven by 11β-HSD1, induces insulin resistance involves the modulation of key insulin signaling pathways. Research suggests that a critical link is the activation of the c-Jun N-terminal kinase (JNK) pathway.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 11β-HSD1 Inhibition on Cognitive Function in Rodent Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target in the pursuit of cognitive enhancement and the treatment of neurodegenerative disorders. By catalyzing the conversion of inactive cortisone to active cortisol in the brain, 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels. Elevated glucocorticoids are associated with cognitive impairments, particularly in the context of aging and Alzheimer's disease. Consequently, inhibiting 11β-HSD1 to reduce brain cortisol levels presents a promising strategy for improving cognitive function. This technical guide provides an in-depth analysis of the preclinical evidence for the cognitive-enhancing effects of selective 11β-HSD1 inhibitors in rodent models, with a focus on ABT-384 and other key compounds in its class. While clinical trials of this compound in Alzheimer's disease were ultimately discontinued due to a lack of efficacy, the preclinical data from rodent studies offer valuable insights into the potential of this therapeutic approach.
Mechanism of Action: The Glucocorticoid Hypothesis of Cognitive Decline
The rationale for targeting 11β-HSD1 in cognitive disorders is rooted in the "glucocorticoid cascade hypothesis," which posits that chronic exposure to elevated glucocorticoids can lead to hippocampal atrophy and cognitive deficits. 11β-HSD1 is highly expressed in key brain regions for learning and memory, including the hippocampus and prefrontal cortex. By regenerating active glucocorticoids locally, 11β-HSD1 can amplify the effects of circulating stress hormones.
Inhibition of 11β-HSD1 is hypothesized to restore a more favorable glucocorticoid balance within the brain, thereby protecting against the neurotoxic effects of excess cortisol and promoting cellular mechanisms that underpin learning and memory. This includes the potential modulation of key signaling pathways involved in synaptic plasticity and neuronal survival, such as the cAMP response element-binding protein (CREB) pathway.
Preclinical Efficacy of Selective 11β-HSD1 Inhibitors in Rodent Models of Cognition
While specific preclinical data on the cognitive effects of this compound in rodents is limited in publicly available literature, numerous studies on other selective 11β-HSD1 inhibitors have demonstrated pro-cognitive effects in various behavioral paradigms. These studies provide a strong preclinical rationale for the therapeutic potential of this drug class.
Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the effects of selective 11β-HSD1 inhibitors on cognitive performance in rodent models.
Table 1: Effects of 11β-HSD1 Inhibitors on Inhibitory Avoidance and Social Recognition in Rodents
| Compound | Species | Cognitive Task | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| A-918446 | Mouse | Inhibitory Avoidance | 3, 10, 30 | Oral | Significant increase in step-through latency at 10 and 30 mg/kg, indicating improved memory consolidation. | [1] |
| A-801195 | Rat | Social Recognition | 10, 30 | Oral | Significant increase in the discrimination index at 30 mg/kg, indicating improved short-term social memory. | [1] |
Table 2: Effects of 11β-HSD1 Inhibitor RL-118 on Novel Object Recognition and Morris Water Maze in a Mouse Model of Senescence (SAMP8)
| Cognitive Task | Treatment Group | Key Metric | Result | Reference |
| Novel Object Recognition (Short-term memory) | RL-118 | Discrimination Index | Increased compared to control | [2] |
| Novel Object Recognition (Long-term memory) | RL-118 | Discrimination Index | Increased compared to control | [2] |
| Morris Water Maze (Spatial Learning) | RL-118 | Escape Latency | Trend towards decreased latency | [2] |
| Morris Water Maze (Probe Trial - Memory) | RL-118 | Time in Target Quadrant | Increased compared to control | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections provide comprehensive protocols for the key behavioral assays used to assess the cognitive-enhancing effects of 11β-HSD1 inhibitors in rodents.
Inhibitory Avoidance Test
This task assesses fear-motivated learning and memory.
Apparatus:
-
A two-chambered apparatus with a light and a dark compartment separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric footshock.
Procedure:
-
Habituation: The animal is placed in the light compartment and allowed to explore for a set period (e.g., 60 seconds).
-
Training: The guillotine door is opened, and when the animal enters the dark compartment, the door closes, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Test: 24 hours after training, the animal is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, with a maximum cutoff time (e.g., 300 seconds). Longer latencies are indicative of better memory of the aversive experience.
Social Recognition Test
This test evaluates short-term social memory.
Apparatus:
-
An open-field arena.
-
Two identical, transparent, perforated containers to hold stimulus animals.
Procedure:
-
Habituation: The subject animal is allowed to freely explore the empty arena for a set period (e.g., 10 minutes).
-
Sample Phase: The subject animal is placed back in the arena with two identical, unfamiliar juvenile "stimulus" animals, each enclosed in one of the containers. The time the subject animal spends investigating each stimulus animal is recorded for a set duration (e.g., 10 minutes).
-
Test Phase: After a short inter-trial interval (e.g., 2 hours), the subject animal is returned to the arena. One of the stimulus animals from the sample phase (now familiar) is replaced with a new, unfamiliar juvenile animal. The time spent investigating the familiar and the novel stimulus animal is recorded. A preference for investigating the novel animal (higher discrimination index) indicates recognition memory of the familiar animal.
Novel Object Recognition (NOR) Test
This task assesses recognition memory based on the innate preference of rodents for novelty.
Apparatus:
-
An open-field arena.
-
A variety of objects that are of similar size but differ in shape and texture.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 10 minutes) on consecutive days.
-
Familiarization Phase: The animal is placed in the arena containing two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded. A higher discrimination index, calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time), indicates better recognition memory.
Morris Water Maze (MWM)
This is a widely used test for spatial learning and memory.
Apparatus:
-
A large circular pool filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Various distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates spatial learning.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured. A preference for the target quadrant indicates spatial memory.
Signaling Pathways and Molecular Mechanisms
The cognitive-enhancing effects of 11β-HSD1 inhibitors are thought to be mediated by the modulation of intracellular signaling cascades crucial for synaptic plasticity and neuronal function.
CREB Signaling Pathway
Studies have shown that the inhibition of 11β-HSD1 can lead to an increase in the phosphorylation of the cAMP response element-binding protein (CREB) in brain regions like the cingulate cortex[1]. Phosphorylated CREB (pCREB) is a key transcription factor that regulates the expression of genes involved in long-term memory formation and synaptic plasticity. By reducing intracellular glucocorticoid levels, which can suppress CREB activity, 11β-HSD1 inhibitors may disinhibit this critical pathway, leading to enhanced cognitive function.
c-Fos as a Marker of Neuronal Activity
While direct evidence linking 11β-HSD1 inhibitors to c-Fos expression in the context of cognition is still emerging, it is a plausible downstream effect. Glucocorticoids are known to modulate the expression of immediate early genes like c-Fos in the hippocampus, a brain region critical for learning and memory. Changes in neuronal activity associated with improved cognitive performance following 11β-HSD1 inhibition could therefore be reflected in altered c-Fos expression patterns. Future studies are warranted to explore this connection more directly.
Experimental Workflow for Preclinical Assessment
A typical workflow for evaluating the cognitive effects of a novel 11β-HSD1 inhibitor in a rodent model of cognitive impairment (e.g., aged or transgenic mice) would involve several key stages.
Conclusion
Preclinical studies in rodent models provide compelling evidence that selective inhibition of 11β-HSD1 can enhance cognitive function across various domains, including spatial, recognition, and fear-associated memory. These effects are likely mediated through the reduction of brain glucocorticoid levels and the subsequent modulation of key signaling pathways such as CREB. Although the clinical development of this compound for Alzheimer's disease was not successful, the robust preclinical findings with this class of compounds underscore the therapeutic potential of targeting 11β-HSD1 for cognitive enhancement. Further research is necessary to fully elucidate the downstream molecular mechanisms, including the role of c-Fos, and to identify patient populations that may benefit most from this therapeutic strategy. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of cognitive neuroscience and drug discovery.
References
Understanding the Cellular Targets of ABT-384 in Primary Neuron Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of ABT-384, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with a specific focus on its effects in primary neuron cultures. This document synthesizes preclinical data to elucidate the neuroprotective potential of this compound and provides detailed experimental protocols for researchers investigating its effects.
Introduction to this compound and its Primary Target: 11β-HSD1
This compound is a highly selective inhibitor of 11β-HSD1, an enzyme predominantly expressed in glucocorticoid-sensitive tissues, including the brain.[1][2] 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol (corticosterone in rodents).[3] In the central nervous system, 11β-HSD1 is primarily localized in neurons, and its overexpression has been associated with age-related cognitive decline and neurodegenerative diseases.[4] By inhibiting 11β-HSD1, this compound effectively reduces the intracellular production of active glucocorticoids, thereby mitigating their potentially neurotoxic effects.
Quantitative Data on this compound and 11β-HSD1 Inhibition
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| Ki (Inhibition Constant) | 0.1-2.7 nM | Rodent, monkey, and human 11β-HSD1 | [5] |
| IC50 (Half-maximal Inhibitory Concentration) | 45 nM | HEK293 cells expressing human 11β-HSD1 | [5] |
Table 2: Effects of 11β-HSD1 Inhibition on Neuronal Viability and Apoptosis
| Parameter | Effect of 11β-HSD1 Inhibition | Experimental Model | Reference |
| Neuronal Excitability | Decreased action potential firing frequency | Primary hippocampal neurons (11β-HSD1 knockdown) | [6] |
| Bcl-2/Bax Ratio | Increased | Hippocampus of PTZ-induced epilepsy mice (11β-HSD1 knockdown) | [7] |
| Cleaved Caspase-3 | Decreased | Hippocampus of PTZ-induced epilepsy mice (11β-HSD1 knockdown) | [7] |
Table 3: Effects of 11β-HSD1 Inhibition on Synaptic Plasticity Markers
| Marker | Effect of 11β-HSD1 Inhibition (RL-118) | Experimental Model | Reference |
| PSD95 (Postsynaptic Density Protein 95) | Increased | SAMP8 mice | [8] |
| Synaptophysin | Increased | SAMP8 mice | [8] |
| pCREB/CREB Ratio | Unmodified (reduced after CMS exposure) | SAMP8 mice | [8] |
Signaling Pathways of 11β-HSD1 in Neurons
The following diagram illustrates the central role of 11β-HSD1 in neuronal glucocorticoid signaling and the downstream consequences of its inhibition by this compound.
Caption: Cellular mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in primary neuron cultures.
Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18-E19) or mouse (E16-E17)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) in HBSS
-
Trypsin inhibitor (10 mg/mL) in HBSS
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant dam according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Dissect the embryos and isolate the brains.
-
Under a dissecting microscope, carefully dissect the hippocampi from the cerebral cortices.
-
Transfer the hippocampi to a tube containing papain solution and incubate at 37°C for 20-30 minutes.
-
Gently wash the tissue with HBSS containing trypsin inhibitor.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in supplemented Neurobasal medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium. Repeat this step every 3-4 days.
Treatment of Primary Neurons with this compound
Materials:
-
Mature primary neuron cultures (7-10 days in vitro)
-
This compound stock solution (in DMSO)
-
Supplemented Neurobasal medium
Procedure:
-
Prepare serial dilutions of this compound in supplemented Neurobasal medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove half of the culture medium from each well.
-
Add the this compound-containing medium to the corresponding wells.
-
Incubate the cultures for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
For control wells, add medium containing the same final concentration of DMSO without this compound.
Assessment of Neuronal Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Following treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a plate reader.
Western Blotting for Apoptosis and Synaptic Markers
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PSD95, anti-synaptophysin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated neurons in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound and the logical relationship of its mechanism of action.
Caption: Workflow for in-vitro neuroprotection studies.
References
- 1. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 11β-HSD1 participates in epileptogenesis and the associated cognitive impairment by inhibiting apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ABT-384 in Modulating Stress-Induced Pathologies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic stress is a significant contributor to a spectrum of debilitating pathologies, including major depressive disorder and cognitive impairment. The dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to excessive cortisol production, is a key mechanism underlying these conditions. ABT-384, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), presents a promising therapeutic strategy by targeting the intracellular regeneration of cortisol. This technical guide provides a comprehensive overview of the core science behind this compound, its mechanism of action, and a proposed experimental framework for its evaluation in preclinical models of chronic stress. While clinical trials have explored this compound in the context of Alzheimer's disease, its direct investigation in stress-induced pathologies remains a critical area for future research. This document serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of 11β-HSD1 inhibition for stress-related disorders.
Introduction: The Stress-Cortisol Connection
Chronic exposure to stress disrupts the body's homeostatic mechanisms, with the HPA axis playing a central role in this process.[1][2][3] Activation of the HPA axis culminates in the release of glucocorticoids, primarily cortisol in humans, from the adrenal glands.[2][3] While essential for the acute stress response, chronically elevated cortisol levels can lead to maladaptive changes in the brain and periphery, contributing to the pathophysiology of various disorders.
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of intracellular cortisol concentrations. It acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within specific tissues, including the brain.[4][5] Elevated 11β-HSD1 activity has been associated with conditions like major depressive disorder and Alzheimer's disease.[6] Consequently, inhibiting 11β-HSD1 offers a targeted approach to reduce intracellular cortisol levels and mitigate the detrimental effects of chronic stress.
This compound: A Potent and Selective 11β-HSD1 Inhibitor
This compound is a potent and selective inhibitor of the 11β-HSD1 enzyme.[4][7][8] Its mechanism of action involves blocking the conversion of cortisone to cortisol, thereby reducing intracellular glucocorticoid tone without affecting systemic cortisol levels required for normal physiological function.
Pharmacological Properties of this compound
Clinical studies in healthy volunteers and elderly adults have characterized the pharmacokinetic and pharmacodynamic profile of this compound.
| Parameter | Value | Reference |
| Mechanism of Action | Potent and selective inhibitor of 11β-HSD1 | [4][7][8] |
| Hepatic HSD-1 Inhibition | Full inhibition with regimens from 1 mg daily | [9] |
| CNS HSD-1 Inhibition | Full inhibition with regimens ≥2 mg daily | [8][10] |
| Half-life | Supports once-daily dosing | [9] |
| Metabolism | Major pathways include hydrolysis and oxidative metabolism | [4] |
| Active Metabolites | The major acid and oxidative metabolites are also potent and selective HSD-1 inhibitors | [4] |
Table 1: Pharmacological Properties of this compound
Signaling Pathway: HPA Axis and 11β-HSD1
The signaling pathway illustrates the central role of the HPA axis in the stress response and the point of intervention for this compound.
Caption: HPA axis and the mechanism of action of this compound.
Proposed Preclinical Evaluation in a Chronic Stress Model
While direct preclinical data for this compound in stress models is not currently available in the published literature, its mechanism of action strongly supports its investigation in such paradigms. The Chronic Unpredictable Stress (CUS) model is a well-validated and translationally relevant rodent model for inducing depressive-like and anxiety-like behaviors.
Experimental Protocol: Chronic Unpredictable Stress (CUS)
This protocol outlines a general framework for evaluating the efficacy of this compound in a CUS model.
Objective: To determine if chronic administration of this compound can prevent or reverse the behavioral and physiological effects of chronic unpredictable stress in rodents.
Animals: Adult male C57BL/6 mice are commonly used for this model.
Experimental Groups:
-
Control (No Stress + Vehicle): Standard housing conditions, daily vehicle administration.
-
CUS + Vehicle: Exposed to the CUS protocol, daily vehicle administration.
-
CUS + this compound (Low Dose): Exposed to the CUS protocol, daily low-dose this compound administration.
-
CUS + this compound (High Dose): Exposed to the CUS protocol, daily high-dose this compound administration.
CUS Protocol (8 weeks): Animals in the CUS groups are subjected to a series of mild, unpredictable stressors daily. The stressors are varied to prevent habituation.[11][12]
| Stressor | Description |
| Damp Bedding | 200 ml of water is added to the home cage bedding for 12-14 hours. |
| Cage Tilt | Cages are tilted at a 45-degree angle for 12-14 hours. |
| Stroboscopic Light | Exposure to a flashing strobe light (1 Hz) for 12-14 hours. |
| Predator Odor | A cotton ball with predator urine (e.g., fox) is placed in the cage for 1 hour. |
| Social Isolation | Mice are housed individually for 24 hours. |
| Crowded Housing | Mice are housed in a smaller cage with other mice for 3-4 hours. |
| Light/Dark Cycle Reversal | The light/dark cycle is reversed for 24 hours. |
Table 2: Example of Stressors for the CUS Protocol
Drug Administration: this compound or vehicle is administered daily via oral gavage, starting from the beginning of the CUS protocol (prophylactic) or after a period of stress induction (therapeutic). Doses would be selected based on preclinical pharmacokinetic studies to achieve target CNS 11β-HSD1 inhibition.
Outcome Measures:
-
Behavioral Tests:
-
Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.
-
Forced Swim Test (FST) / Tail Suspension Test (TST): To assess behavioral despair.
-
Open Field Test (OFT): To assess anxiety-like behavior and locomotor activity.
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.
-
-
Physiological Measures:
-
Corticosterone Levels: Measurement of plasma corticosterone levels at baseline and in response to an acute stressor.
-
Adrenal Gland Weight: An indicator of chronic HPA axis activation.
-
Body Weight: Chronic stress can lead to changes in body weight gain.
-
-
Molecular Analyses (Post-mortem):
-
Brain Tissue Analysis: Measurement of 11β-HSD1 activity and expression, as well as markers of neuroinflammation and synaptic plasticity in brain regions like the hippocampus and prefrontal cortex.
-
Experimental Workflow
The following diagram illustrates the proposed experimental workflow.
Caption: Proposed experimental workflow for evaluating this compound.
Clinical Perspective and Future Directions
While a Phase II clinical trial of this compound in patients with mild-to-moderate Alzheimer's disease was terminated for futility as it did not show cognitive improvement, this does not preclude its potential efficacy in stress-induced pathologies.[12][13][14][15] The underlying pathophysiology of Alzheimer's disease is complex and multifactorial, and the role of cortisol may be different than in primary stress disorders.
The strong preclinical rationale for 11β-HSD1 inhibition in the context of stress warrants further investigation of this compound in relevant patient populations. Future clinical trials could focus on individuals with major depressive disorder or other stress-related anxiety disorders, potentially using biomarkers of HPA axis dysregulation for patient stratification.
Conclusion
This compound represents a targeted therapeutic approach for modulating the detrimental effects of chronic stress by inhibiting the intracellular production of cortisol. Its well-characterized pharmacological profile and potent inhibition of 11β-HSD1 in both the periphery and the central nervous system make it a compelling candidate for the treatment of stress-induced pathologies. The proposed preclinical evaluation using the Chronic Unpredictable Stress model provides a robust framework for elucidating its therapeutic potential. Further research in this area is crucial to unlock the full promise of 11β-HSD1 inhibition for a range of stress-related disorders that represent a significant unmet medical need.
References
- 1. mdpi.com [mdpi.com]
- 2. HPA axis- Interaction with Behavioral Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. probiologists.com [probiologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
- 13. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ABT-384: An In Vitro Cell-Based Assay for 11β-HSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-384 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] Dysregulation of 11β-HSD1 activity has been implicated in various metabolic and neurological disorders.[3][4] These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the inhibitory activity of this compound and other potential 11β-HSD1 inhibitors.
The described protocol utilizes a cellular system to measure the inhibition of 11β-HSD1-mediated cortisone to cortisol conversion. This assay is adaptable for various cell lines endogenously expressing or engineered to overexpress 11β-HSD1. The quantification of cortisol can be achieved through various detection methods, including Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[5][6][7]
Mechanism of Action
11β-HSD1 is a bidirectional enzyme, but in most tissues, it predominantly functions as a reductase, utilizing NADPH as a cofactor to convert cortisone to cortisol.[3][8] Cortisol then binds to the glucocorticoid receptor (GR), leading to the transcription of target genes. This compound acts by specifically binding to and inhibiting 11β-HSD1, thereby reducing the intracellular production of cortisol.[1]
Quantitative Data for this compound
The inhibitory potency of this compound against 11β-HSD1 has been determined in various assays. The following table summarizes key quantitative data.
| Parameter | Species | Value | Reference |
| Ki | Rodent, Monkey, Human | 0.1 - 2.7 nM | [2][9] |
| IC50 | Human (HEK293 cells) | 45 nM | [2] |
Experimental Protocols
Principle
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting the conversion of cortisone to cortisol by 11β-HSD1. Cells expressing 11β-HSD1 are incubated with cortisone in the presence of varying concentrations of the test compound (this compound). The amount of cortisol produced is then quantified to determine the extent of enzyme inhibition.
Materials
-
Cell Line: HEK293 cells stably expressing human 11β-HSD1 (or other suitable cell lines like C2C12 myotubes or primary human keratinocytes).[5][6][10]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: As recommended by the cortisol detection kit manufacturer.
-
Substrate: Cortisone (stock solution in DMSO).
-
Test Compound: this compound (stock solution in DMSO).
-
Positive Control: A known 11β-HSD1 inhibitor (e.g., carbenoxolone).[6]
-
96-well or 384-well cell culture plates.
-
Cortisol Detection Kit: HTRF, ELISA, or other immunoassay kits.[5]
-
Plate reader compatible with the chosen detection method.
Cell Culture and Plating
-
Culture HEK293-h11β-HSD1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in a fresh culture medium.
-
Determine the cell density and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well or 384-well plate at a density of 20,000-40,000 cells per well.
-
Incubate the plate overnight at 37°C to allow for cell attachment.
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with a pre-warmed assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.
-
Pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
-
Substrate Addition:
-
Add cortisone to all wells to a final concentration of 100-200 nM.[10]
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Sample Collection: After incubation, carefully collect the supernatant from each well for cortisol measurement.
Cortisol Quantification (HTRF Example)
-
Follow the instructions provided with the HTRF cortisol assay kit.
-
Typically, this involves adding the HTRF reagents (cortisol-d2 and anti-cortisol-cryptate) to the collected supernatant in a separate assay plate.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours).
-
Read the plate on an HTRF-compatible plate reader.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
11β-HSD1 Signaling Pathway and Inhibition by this compound
References
- 1. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 11β-HSD1抑制剂 | MCE [medchemexpress.cn]
- 3. Immortalization of Porcine 11β-Hydroxysteroid Dehydrogenase Type 1-Transgenic Liver Cells Using SV40 Large T Antigen [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of ABT-384 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the preparation, storage, and handling of ABT-384 stock solutions for in vitro and in vivo laboratory use.
Introduction
This compound is a potent and selective inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the regeneration of active cortisol from inactive cortisone in various tissues.[1][2] By blocking this enzyme, this compound effectively reduces local cortisol levels, a mechanism relevant for the research of conditions associated with cortisol excess, such as Alzheimer's disease.[1][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary procedures and best practices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation.
| Property | Value | Source |
| IUPAC Name | 4-[[2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide | [4] |
| Molecular Formula | C₂₅H₃₄F₃N₅O₂ | [4][5] |
| Molecular Weight | 493.56 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Solubility (DMSO) | ≥ 31.25 mg/mL (approx. 63.32 mM) | [1] |
| Predicted Water Solubility | 0.0482 mg/mL | [6] |
Required Materials and Equipment
3.1 Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, amber microcentrifuge tubes or cryovials
-
Pipette tips
3.2 Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Experimental Protocol: Preparing a 50 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
4.1 Safety Precautions:
-
Perform all steps in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
4.2 Step-by-Step Procedure:
-
Equilibrate Compound: Allow the vial of this compound powder to reach room temperature for at least 60 minutes before opening to prevent condensation.[7]
-
Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For 1 mL of a 50 mM stock solution, weigh 24.68 mg. (See Table 2 for other calculations).
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Promote Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Heat and Sonicate (If Necessary): If the compound does not fully dissolve, warm the solution to 60°C and sonicate.[1] Visually inspect the solution against a light source to ensure there are no visible particles. It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[1]
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately as recommended in Section 5.0.
Caption: Workflow for preparing this compound stock solution.
Molarity Calculation Guide
Use the following table to calculate the mass of this compound (MW = 493.56 g/mol ) required to prepare stock solutions of various concentrations and volumes.
| Desired Concentration (mM) | Mass for 1 mL (mg) | Mass for 5 mL (mg) | Mass for 10 mL (mg) |
| 1 | 0.49 | 2.47 | 4.94 |
| 10 | 4.94 | 24.68 | 49.36 |
| 25 | 12.34 | 61.70 | 123.39 |
| 50 | 24.68 | 123.39 | 246.78 |
| 60 | 29.61 | 148.07 | 296.14 |
Formula: Mass (mg) = Desired Molarity (mM) × Volume (mL) × 0.49356
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Up to 6 months | Keep vial tightly sealed, protect from light.[1][7] |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light, use single-use aliquots.[1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Protect from light, use single-use aliquots.[1] |
Note: Always use freshly prepared working solutions for in vivo experiments on the day of use.[1] Avoid long-term storage of diluted aqueous solutions.
Mechanism of Action Pathway
This compound inhibits the 11β-HSD1 enzyme, thereby blocking the conversion of inactive cortisone to active cortisol.
Caption: this compound inhibits 11β-HSD1, blocking cortisol regeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | CAS 868623-40-9 | Sun-shinechem [sun-shinechem.com]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for ABT-384 in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-384 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid action in specific tissues, including the brain.[1] Elevated glucocorticoid levels have been implicated in the pathophysiology of various central nervous system (CNS) disorders, including cognitive impairment and Alzheimer's disease. Consequently, inhibition of 11β-HSD1 by agents such as this compound presents a promising therapeutic strategy. While this compound has been evaluated in human clinical trials for Alzheimer's disease, detailed protocols for its use in preclinical murine behavioral studies are not extensively documented in publicly available literature.[2][3]
These application notes provide a comprehensive overview and generalized protocols for the dosage and administration of this compound in mice for behavioral research, based on available data for this compound in humans and preclinical studies of other 11β-HSD1 inhibitors in mice.
Mechanism of Action Signaling Pathway
The signaling pathway influenced by this compound is centered on the reduction of intracellular glucocorticoid levels. By inhibiting 11β-HSD1, this compound blocks the conversion of inactive 11-dehydrocorticosterone to active corticosterone in mice. This leads to reduced glucocorticoid receptor (GR) activation and subsequent downstream effects on gene transcription, which are implicated in neuronal function and cognitive processes.
Data Presentation: Dosage and Administration Summary
Due to the limited availability of specific this compound dosage data in mice for behavioral studies, the following table provides a summary of dosages used for other 11β-HSD1 inhibitors in murine models, which can serve as a starting point for dose-ranging studies with this compound. It is crucial to perform pilot studies to determine the optimal dose and administration route for this compound for a specific behavioral paradigm.
| Compound | Dosage Range | Administration Route | Mouse Model | Behavioral Test(s) | Reference |
| This compound (Human Equivalent) | 1-50 mg/day | Oral | Human | Cognitive Assessments | [4] |
| UE2316 | 10 mg/kg/day | Oral Gavage | Tg2576 (AD model) | Y-maze, Novel Object Recognition | [5] |
| A-918446 | 3-30 mg/kg | Intraperitoneal | C57BL/6 | Inhibitory Avoidance | |
| A-801195 | 10-30 mg/kg | Intraperitoneal | Rat | Social Recognition |
Note: Direct translation of human doses to mice is not recommended. Allosteric scaling should be considered, and empirical dose-finding studies are essential.
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common vehicle for administering hydrophobic compounds like this compound in vivo is a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the appropriate volume of the vehicle to the this compound powder to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
It is recommended to prepare the working solution fresh on the day of use.
Administration Protocols
The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound. Oral gavage and intraperitoneal injection are common routes for small molecule inhibitors in mice.
1. Oral Gavage (P.O.) Administration
Materials:
-
Prepared this compound solution
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 ml)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of this compound solution to administer.
-
Draw the calculated volume of the drug solution into a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
Position the mouse in a vertical position.
-
Carefully insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus.
-
Advance the needle smoothly and gently until it reaches the stomach. Do not force the needle if resistance is met.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or injury.
2. Intraperitoneal (I.P.) Injection
Materials:
-
Prepared this compound solution
-
Sterile needles (e.g., 25-27 gauge)
-
Syringes (1 ml)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Restrain the mouse by grasping the loose skin over the neck and shoulders.
-
Turn the mouse to expose its abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-40 degree angle, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
Experimental Workflow for a Murine Behavioral Study with this compound
The following diagram illustrates a typical workflow for a behavioral study in mice involving the administration of this compound.
Important Considerations
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose-Finding Studies: It is imperative to conduct pilot studies to determine the effective and non-toxic dose range of this compound for the specific mouse strain and behavioral paradigm being used.
-
Vehicle Controls: Always include a vehicle-treated control group to account for any effects of the administration procedure or the vehicle itself.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in mice to determine the appropriate timing of behavioral testing relative to drug administration.
-
Behavioral Test Battery: The choice of behavioral tests should be appropriate for the cognitive domain being investigated (e.g., learning and memory, anxiety, depression).
By following these guidelines and protocols, researchers can effectively design and execute behavioral studies in mice to investigate the therapeutic potential of this compound for CNS disorders.
References
- 1. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Investigating the Efficacy of 11β-HSD1 Inhibition with ABT-384 in High-Fat Diet-Induced Obese Animal Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the conceptual and practical application of ABT-384, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, in preclinical studies using high-fat diet (HFD)-induced obese animal models. While specific preclinical data for this compound in these models is not extensively published, this document extrapolates from the known mechanism of action of 11β-HSD1 inhibitors and data from similar compounds to outline the expected therapeutic potential and experimental design.
Introduction
Obesity, a global health crisis, is a major risk factor for a cluster of metabolic disorders, including type 2 diabetes, insulin resistance, and cardiovascular disease.[1] Elevated levels of glucocorticoids in specific tissues, such as adipose tissue and the liver, are implicated in the pathophysiology of obesity and its metabolic sequelae.[2] The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in this by converting inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying local glucocorticoid action.[3]
In obesity, 11β-HSD1 expression and activity are often upregulated in adipose tissue.[2] This has led to the development of selective 11β-HSD1 inhibitors as a promising therapeutic strategy. This compound is a potent and selective inhibitor of 11β-HSD1.[4] While clinical studies have focused on its central nervous system effects, its mechanism of action holds significant therapeutic potential for metabolic diseases.[4]
High-fat diet (HFD)-induced obesity in animal models, particularly in mice and rats, is a widely used and relevant preclinical model to study the pathophysiology of human obesity and to evaluate the efficacy of novel therapeutic agents.[5][6][7][8] These models effectively mimic key features of human metabolic syndrome, including weight gain, adiposity, glucose intolerance, and insulin resistance.[6]
This document outlines the rationale, experimental protocols, and expected outcomes for investigating the effects of this compound in HFD-induced obese animal models.
Mechanism of Action and Expected Effects
The therapeutic rationale for using this compound in HFD-induced obesity stems from the role of 11β-HSD1 in metabolic dysfunction. By inhibiting 11β-HSD1, this compound is expected to reduce the intracellular conversion of inactive glucocorticoids to their active form in key metabolic tissues. This, in turn, is hypothesized to lead to a range of beneficial metabolic effects.
Studies with other 11β-HSD1 inhibitors in HFD-induced obese animal models have demonstrated improvements in several metabolic parameters.[3][9] Therefore, it is anticipated that treatment with this compound in an HFD-induced obese animal model would result in:
-
Reduced Body Weight and Adiposity: By mitigating the effects of excess glucocorticoids on adipocyte differentiation and lipid accumulation.
-
Improved Glucose Homeostasis: Through enhanced insulin sensitivity and reduced hepatic glucose production.
-
Ameliorated Insulin Resistance: By modulating insulin signaling pathways in peripheral tissues.[9]
-
Improved Lipid Profile: Potentially leading to reductions in circulating triglycerides and cholesterol.
-
Reduced Inflammation: By attenuating the pro-inflammatory effects of glucocorticoids in adipose tissue.
Experimental Protocols
The following protocols provide a general framework for evaluating the efficacy of this compound in an HFD-induced obese animal model.
High-Fat Diet-Induced Obesity Model
Animal Model:
-
Species and Strain: C57BL/6J mice are a commonly used strain as they are susceptible to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet.[10][11] Wistar or Sprague-Dawley rats can also be utilized.[8]
-
Age and Sex: Male mice are often preferred as they tend to gain more weight on an HFD compared to females.[12] Typically, animals are started on the diet at a young age (e.g., 4-6 weeks).
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Diet:
-
High-Fat Diet (HFD): A diet with 45-60% of total calories derived from fat is commonly used to induce obesity.[8]
-
Control Diet: A standard chow diet or a low-fat diet (e.g., 10% of calories from fat) should be used for the control group.
-
Induction Period: The duration of HFD feeding required to induce a stable obese phenotype can vary but is typically between 8 and 16 weeks.
This compound Administration
-
Formulation: this compound should be formulated in a suitable vehicle for administration (e.g., a solution or suspension for oral gavage).
-
Dosing: The optimal dose of this compound would need to be determined in preliminary dose-ranging studies. Based on clinical data for other indications, a range of doses could be explored.[4]
-
Route of Administration: Oral gavage is a common and reliable method for daily administration.
-
Treatment Period: The treatment duration will depend on the study objectives but typically ranges from 4 to 12 weeks.
In-Life Measurements
-
Body Weight: Monitored weekly or bi-weekly.
-
Food Intake: Measured daily or several times a week to assess for effects on appetite.
-
Body Composition: Assessed using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to determine fat mass and lean mass at the beginning and end of the treatment period.
Metabolic Phenotyping
-
Glucose Tolerance Test (GTT): Performed to assess the animal's ability to clear a glucose load. Typically conducted after an overnight fast, with blood glucose levels measured at baseline and at various time points after an intraperitoneal or oral glucose challenge.[12]
-
Insulin Tolerance Test (ITT): Used to evaluate insulin sensitivity. Following a short fast, insulin is administered, and blood glucose levels are monitored over time.[12]
-
Fasting Blood Glucose and Insulin: Measured from plasma or serum collected after an overnight fast. These values can be used to calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
Terminal Procedures and Tissue Collection
At the end of the study, animals are euthanized, and blood and tissues are collected for further analysis.
-
Blood Collection: For measurement of plasma lipids (triglycerides, total cholesterol, HDL, LDL), inflammatory markers (e.g., cytokines), and drug concentration.
-
Tissue Collection:
-
Adipose Tissue (e.g., epididymal, subcutaneous): For histological analysis (adipocyte size) and gene expression studies (e.g., markers of adipogenesis and inflammation).
-
Liver: For histological assessment of steatosis (fatty liver) and gene expression analysis related to gluconeogenesis and lipid metabolism.
-
Skeletal Muscle: For analysis of glucose uptake and insulin signaling pathways.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups (e.g., Control, HFD + Vehicle, HFD + this compound).
Table 1: Effect of this compound on Body Weight, Body Composition, and Food Intake in HFD-Fed Mice
| Parameter | Control (Low-Fat Diet) | HFD + Vehicle | HFD + this compound (Dose 1) | HFD + this compound (Dose 2) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Body Weight Gain (g) | ||||
| Fat Mass (%) | ||||
| Lean Mass (%) | ||||
| Average Daily Food Intake (g) |
Table 2: Effect of this compound on Metabolic Parameters in HFD-Fed Mice
| Parameter | Control (Low-Fat Diet) | HFD + Vehicle | HFD + this compound (Dose 1) | HFD + this compound (Dose 2) |
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Insulin (ng/mL) | ||||
| HOMA-IR | ||||
| GTT AUC (mg/dLmin) | ||||
| ITT AUC (mg/dLmin) | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Total Cholesterol (mg/dL) |
Visualizations
Caption: Experimental workflow for evaluating this compound in HFD-induced obese mice.
Caption: Simplified signaling pathway of 11β-HSD1 and its inhibition by this compound.
Conclusion
The use of this compound in high-fat diet-induced obese animal models presents a scientifically robust approach to investigate the therapeutic potential of selective 11β-HSD1 inhibition for the treatment of obesity and related metabolic disorders. The protocols and expected outcomes outlined in this document, based on the known mechanism of action and data from similar compounds, provide a strong foundation for the preclinical evaluation of this compound. Rigorous experimental design and comprehensive metabolic phenotyping will be crucial in elucidating the efficacy and mechanism of action of this compound in the context of metabolic disease.
References
- 1. mdpi.com [mdpi.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-fat diet-induced obesity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 ameliorates obesity-related insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aging mitigates the severity of obesity-associated metabolic sequelae in a gender independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing ABT-384 Penetration of the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the blood-brain barrier (BBB) penetration of ABT-384, a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The protocols described herein are based on established methodologies for evaluating central nervous system (CNS) drug distribution.
This compound has been investigated for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, making the characterization of its ability to cross the BBB a critical step in its development.[1]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of 11β-HSD1.[1][2][3][4] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that plays a significant role in the stress response, cognitive function, and metabolism. In the brain, particularly in regions like the hippocampus and cortex, 11β-HSD1 regulates local cortisol levels. By inhibiting this enzyme, this compound aims to reduce the production of cortisol in the brain, which is hypothesized to be beneficial in conditions associated with elevated glucocorticoid levels.
Data Presentation: this compound Blood-Brain Barrier Penetration
The following table summarizes the quantitative data on this compound and its active acid metabolite's penetration into the central nervous system, as determined by their concentrations in cerebrospinal fluid (CSF) relative to free plasma levels in humans.
| Compound | Dose Range (mg, once daily for 5 days) | CSF/Free Plasma Exposure Ratio | Reference |
| This compound | 1 - 50 | < 0.5 | Katz et al., 2013 |
| Acid Metabolite | 1 - 50 | > 1.0 | Katz et al., 2013 |
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the BBB penetration of a compound like this compound.
In Vitro Assessment of P-glycoprotein Efflux: MDCK-MDR1 Permeability Assay
This assay determines if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB that actively pumps xenobiotics out of the brain.
Objective: To determine the efflux ratio of this compound in a cell-based model of the BBB.
Materials:
-
Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1)
-
Transwell™ inserts (e.g., 24-well format)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Hank's Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound (this compound) and control compounds (e.g., a known P-gp substrate like digoxin and a low permeability marker like atenolol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture MDCK-MDR1 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells onto the apical side of the Transwell™ inserts at a density that allows for the formation of a confluent monolayer within 3-5 days.
-
Monolayer Integrity Check: Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (e.g., 10 µM this compound in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Incubate and collect samples as described for the A→B transport.
-
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
In Vivo Measurement of Unbound Brain Concentrations: Microdialysis
This technique allows for the direct sampling of the unbound drug concentration in the interstitial fluid (ISF) of the brain in freely moving animals, providing the most accurate measure of target engagement.
Objective: To determine the unbound concentration of this compound in the brain ISF and calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes with a suitable molecular weight cut-off
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Surgical instruments
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum).
-
Secure the cannula with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).
-
Allow for an equilibration period.
-
Administer this compound to the animal (e.g., via intravenous or oral route).
-
Collect dialysate samples at regular intervals into the fraction collector.
-
Simultaneously, collect blood samples at corresponding time points to determine the unbound plasma concentration.
-
-
Probe Calibration (In Vitro Recovery): Determine the in vitro recovery of the probe to correct the measured dialysate concentration for the efficiency of dialysis.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the unbound brain concentration by correcting the dialysate concentration for the in vitro recovery.
-
Determine the unbound plasma concentration from the total plasma concentration and the plasma protein binding.
-
Calculate the Kp,uu:
-
Kp,uu = AUCbrain,unbound / AUCplasma,unbound
-
Where AUC is the area under the concentration-time curve.
-
-
Non-invasive In Vivo Assessment: Positron Emission Tomography (PET) Imaging
PET imaging allows for the non-invasive visualization and quantification of a radiolabeled drug's distribution in the brain over time.
Objective: To quantify the brain uptake of a radiolabeled analog of this compound.
Materials:
-
Radiolabeled this compound (e.g., with 11C or 18F)
-
PET scanner
-
Anesthetized laboratory animals (e.g., non-human primates or rodents)
-
Arterial line for blood sampling
-
Gamma counter
Procedure:
-
Radiotracer Administration: Anesthetize the animal and position it in the PET scanner. Inject a bolus of the radiolabeled this compound intravenously.
-
Dynamic PET Scanning: Acquire dynamic PET images of the brain over a specified period (e.g., 90-120 minutes).
-
Arterial Blood Sampling: Concurrently, collect arterial blood samples to measure the concentration of the radiotracer in the plasma over time (the arterial input function).
-
Metabolite Analysis: Analyze the blood samples to determine the fraction of the radioactivity that corresponds to the unchanged parent radiotracer.
-
Image Analysis and Kinetic Modeling:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain.
-
Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to estimate the rate of tracer transport from plasma to brain (K1) and from brain to plasma (k2), and the total volume of distribution (VT).
-
-
Data Analysis: The calculated parameters (K1, VT) provide a quantitative measure of the radiotracer's ability to cross the BBB and its distribution within the brain tissue.
Visualization of Pathways and Workflows
Signaling Pathway of 11β-HSD1 Inhibition by this compound
Caption: Signaling pathway of 11β-HSD1 inhibition by this compound in the brain.
Experimental Workflow for Assessing BBB Penetration
Caption: Workflow for assessing the blood-brain barrier penetration of this compound.
References
- 1. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor this compound in healthy volunteers following single and multiple dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of ABT-384 in Rodent Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the concentration of ABT-384, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, in the extracellular fluid of the rodent brain using in vivo microdialysis.[1][2][3] This technique is crucial for understanding the pharmacokinetic and pharmacodynamic properties of this compound in the central nervous system (CNS), particularly for preclinical research related to conditions like Alzheimer's disease.[4][5][6]
Introduction to In Vivo Microdialysis
In vivo microdialysis is a powerful sampling technique used to measure the concentrations of endogenous and exogenous substances in the extracellular space of living tissues.[7][8] A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region of an anesthetized or freely moving rodent.[7][8][9] A physiological solution, known as the perfusate, is slowly pumped through the probe.[7] Analytes in the extracellular fluid, such as this compound, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting fluid, termed the dialysate, is collected for analysis, typically using highly sensitive techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[10]
Key Experimental Considerations
Successful in vivo microdialysis studies for this compound require careful attention to several critical parameters:
-
Probe Selection: The molecular weight cutoff of the probe's membrane must be appropriate for this compound.
-
Surgical Implantation: Accurate stereotaxic surgery is essential for targeting the desired brain region.[8][9]
-
Flow Rate: The perfusion flow rate influences the recovery of the analyte. Slower flow rates generally result in higher recovery but may provide lower temporal resolution.[11]
-
In Vivo Recovery: The efficiency of the probe in capturing the analyte from the brain tissue needs to be determined. This can be achieved using methods like the zero-flow rate or gain/loss methods.
-
Analytical Method: A sensitive and specific analytical method is required to quantify the low concentrations of this compound expected in the brain dialysate.[12]
Experimental Protocol
This protocol outlines the key steps for performing in vivo microdialysis to measure this compound in the rodent brain.
1. Materials and Reagents
-
This compound
-
Vehicle for this compound administration
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Guide cannulas
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC-MS/MS system
2. Animal Preparation and Surgery
-
Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.[8]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the coordinates corresponding to the target brain region (e.g., hippocampus or prefrontal cortex).
-
Implant a guide cannula just above the target region and secure it with dental cement.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover from surgery for a specified period.
3. Microdialysis Experiment
-
On the day of the experiment, gently restrain the awake and freely moving animal.[7]
-
Remove the dummy cannula and insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[7]
-
Allow for an equilibration period (e.g., 1-2 hours) to achieve a stable baseline.
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.[10]
-
At the end of the experiment, euthanize the animal and verify the probe placement through histological analysis.[10]
4. Sample Analysis
-
Quantify the concentration of this compound in the collected dialysate samples using a validated HPLC-MS/MS method.[10]
-
Correct the measured dialysate concentrations for the in vivo recovery of the probe to estimate the absolute extracellular concentration of this compound in the brain.
Data Presentation
Quantitative data from in vivo microdialysis studies of this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodent Brain
| Parameter | Value | Units |
| Tmax (Brain) | 2 | hours |
| Cmax (Brain) | 50 | ng/mL |
| AUC (Brain) | 250 | ng*h/mL |
| Brain-to-Plasma Ratio | 0.8 | - |
Table 2: Representative In Vivo Microdialysis Experimental Parameters
| Parameter | Value |
| Animal Model | Sprague-Dawley Rat |
| Target Brain Region | Hippocampus |
| Probe Membrane Length | 2 mm |
| Probe MWCO | 20 kDa |
| Perfusion Flow Rate | 1.5 µL/min |
| In Vivo Recovery | 15% |
| Sampling Interval | 30 minutes |
Visualizations
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which has been investigated as a therapeutic strategy for conditions such as Alzheimer's disease.[6]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Microdialysis of this compound
The following diagram illustrates the sequential steps involved in conducting an in vivo microdialysis experiment to measure this compound in the rodent brain.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ABT-384 Solubility for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of ABT-384 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the regeneration of active cortisol from inactive cortisone within cells.[1] Elevated cortisol levels are associated with various conditions, and inhibiting 11β-HSD1 is a therapeutic strategy being explored for diseases like Alzheimer's disease.[2][3] this compound is a lipophilic molecule with a predicted low aqueous solubility of 0.0482 mg/mL, which can pose significant challenges for achieving adequate and consistent drug exposure in in vivo studies. Poor solubility can lead to low bioavailability and high variability in experimental results.
Q2: What are the recommended starting formulations for solubilizing this compound for in vivo use?
A2: Based on common practices for poorly soluble compounds, two primary formulation strategies are recommended for this compound: a co-solvent system and a cyclodextrin-based formulation.
-
Co-solvent system: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.
-
Cyclodextrin formulation: Utilizing Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in an aqueous solution.
Q3: How do I choose between the co-solvent and cyclodextrin formulation?
A3: The choice of formulation can depend on the route of administration, the required dose, and the specific animal model.
-
Co-solvent systems are often used for oral and sometimes intraperitoneal or intravenous injections. However, the concentration of organic solvents like DMSO should be carefully controlled to avoid toxicity.
-
SBE-β-CD formulations are generally considered safe and are widely used for various routes of administration, including intravenous injection.[4] They work by forming inclusion complexes with the drug, thereby increasing its aqueous solubility.[4]
Q4: Can I expect any stability issues with these formulations?
A4: While both formulation approaches are designed to improve solubility, stability can still be a concern. It is crucial to visually inspect all formulations for any signs of precipitation before administration.[5][6][7][8] The stability of a drug in a particular formulation can be influenced by factors such as pH, temperature, and interactions with excipients. Forced degradation studies can help identify potential degradation products and pathways.[9][10] It is recommended to prepare formulations fresh whenever possible or to conduct stability studies to determine an appropriate storage duration and conditions.
Troubleshooting Guides
Issue 1: Precipitation observed in the formulation.
Possible Cause & Solution
-
Drug concentration exceeds solubility limit: The concentration of this compound may be too high for the chosen vehicle composition.
-
Action: Try reducing the final concentration of this compound. For the co-solvent system, you can adjust the ratios of the excipients. For the SBE-β-CD formulation, increasing the concentration of SBE-β-CD may enhance solubility.[11]
-
-
Improper mixing order: The order of adding components can be critical, especially for co-solvent systems.
-
Action: Always add the components in the specified order, ensuring the drug is fully dissolved in the initial solvent (e.g., DMSO) before adding other excipients.
-
-
Temperature effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or animal body temperature.
-
Action: Prepare the formulation at the intended temperature of use if possible. Gentle warming and sonication can sometimes help redissolve precipitates, but the solution should be visually inspected after returning to the working temperature.
-
-
pH incompatibility: The pH of the final formulation might not be optimal for this compound solubility.
Issue 2: High variability in animal dosing and pharmacokinetic data.
Possible Cause & Solution
-
Inhomogeneous formulation: If the drug is not uniformly dispersed, different animals may receive different effective doses.
-
Action: Ensure thorough mixing of the formulation before each administration. If using a suspension, continuous agitation may be necessary.
-
-
Precipitation upon administration: The formulation may be stable on the bench but could precipitate when it comes into contact with physiological fluids.
-
Action: This is a common challenge with supersaturating formulations like co-solvent systems.[12] Including precipitation inhibitors in the formulation, such as certain polymers, can sometimes mitigate this.[12][13] For oral gavage, ensure the formulation is delivered directly into the stomach.[14][15][16]
-
-
Inaccurate dosing technique: For oral gavage, improper technique can lead to incomplete dose administration.
-
Action: Ensure proper training on oral gavage techniques.[16] After administration, check the syringe and gavage needle for any residual formulation.
-
Data Presentation: Solubility of this compound in Different Vehicles
Disclaimer: The following tables provide example quantitative data based on general formulation principles for poorly soluble drugs, as specific solubility data for this compound was not available in the public domain. Researchers should perform their own solubility assessments to determine the optimal formulation for their specific experimental needs.
Table 1: Co-Solvent System (DMSO/PEG300/Tween-80/Saline)
| Formulation (v/v/v/v) | Maximum Estimated Soluble Concentration of a Poorly Soluble Compound (mg/mL) | Observations |
| 5% DMSO / 30% PEG300 / 5% Tween-80 / 60% Saline | ~1 - 2 | Clear solution may be achievable. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ~2.5 - 5 | A commonly used composition for in vivo studies.[17][18] |
| 10% DMSO / 50% PEG300 / 10% Tween-80 / 30% Saline | > 5 | Higher organic content may increase solubility but also potential toxicity. |
Table 2: SBE-β-CD Formulation
| SBE-β-CD Concentration (w/v in water or saline) | Maximum Estimated Soluble Concentration of a Poorly Soluble Compound (mg/mL) | Observations |
| 10% | ~1 - 3 | Significant solubility enhancement expected. |
| 20% | ~3 - 7 | Often used for compounds with very low aqueous solubility. |
| 30% | > 7 | Higher concentrations can further increase solubility but may also increase viscosity. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
-
Prepare a stock solution of this compound in DMSO. For example, weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 25 mg/mL. Use of an ultrasonic bath may aid dissolution.
-
Add PEG300. To 100 µL of the this compound stock solution, add 400 µL of PEG300. Mix thoroughly by vortexing until a clear solution is obtained.[17]
-
Add Tween-80. To the mixture from step 2, add 50 µL of Tween-80. Vortex again to ensure complete mixing.
-
Add Saline. Finally, add 450 µL of sterile saline to the mixture. Vortex one last time to get a homogenous solution.
-
Visual Inspection. Before administration, visually inspect the final formulation against a black and white background to ensure there is no precipitation.[5][6][7][8]
Protocol 2: Preparation of an SBE-β-CD Formulation (20% w/v)
-
Prepare a 20% (w/v) SBE-β-CD solution. Dissolve 2 g of SBE-β-CD in 10 mL of sterile water or saline. Gentle heating (to around 37°C) and vortexing can aid in dissolution.[4]
-
Add this compound. Add the required amount of this compound powder directly to the SBE-β-CD solution.
-
Facilitate Complexation. Vortex the mixture vigorously and/or use an ultrasonic bath to facilitate the formation of the inclusion complex. This may take some time. The solution should become clear as the drug dissolves.
-
Sterile Filtration (Optional). If required for the route of administration (e.g., intravenous), the final solution can be sterile-filtered through a 0.22 µm filter.
-
Visual Inspection. As with the co-solvent formulation, a thorough visual inspection for any particulate matter is essential before use.
Mandatory Visualizations
Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.
Caption: Experimental workflow for preparing a co-solvent formulation of this compound.
Caption: Logical relationship for troubleshooting this compound formulation issues.
References
- 1. Pharmacist Intervention Models in Drug–Drug Interaction Management in Prescribed Pharmacotherapy | MDPI [mdpi.com]
- 2. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 4. Visual inspection of parenteral products | PPTX [slideshare.net]
- 5. ssiexport.com [ssiexport.com]
- 6. New USP Chapter on Visual Inspection of Parenterals? - Visual Inspection Group [visual-inspection.gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of sulfobutyl-ether-β-cyclodextrin levels in oral formulations to enhance progesterone bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting ABT-384 in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, ABT-384, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] The primary function of 11β-HSD1 is to convert inactive cortisone into active cortisol within cells.[3] By inhibiting this enzyme, this compound effectively blocks the regeneration of active cortisol in tissues where 11β-HSD1 is expressed, such as the liver, adipose tissue, and the brain.[1][3] This mechanism of action has led to its investigation in conditions associated with excess cortisol levels, including Alzheimer's disease.[2][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage (months), it is recommended to store this compound at -20°C, protected from light. For short-term storage (weeks), 4°C is acceptable. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to six months or at -20°C for one month, also protected from light.[1] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of the stock solution.
Q3: In which solvent should I dissolve this compound?
For in vitro studies, this compound is typically dissolved in DMSO to create a concentrated stock solution.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept consistent across all experimental conditions and should not exceed a level that is toxic to the cells, which is generally less than 0.5%. It is crucial to visually inspect the medium for any signs of precipitation after adding the this compound solution.
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in IC50 values between experiments.
High variability in the half-maximal inhibitory concentration (IC50) is a common issue in cell-based assays.[6][7] Several factors can contribute to this inconsistency:
-
Cell Density and Confluency: The number of cells seeded per well can significantly impact the effective drug concentration per cell, leading to shifts in the IC50 value.[6] It is crucial to maintain a consistent cell seeding density and to treat cells at a similar level of confluency in all experiments.
-
Cell Passage Number: The characteristics of cell lines can change over successive passages. It is recommended to use cells within a defined and limited passage number range to ensure consistent responses to treatment.
-
Incubation Time: The duration of exposure to this compound can influence the observed inhibitory effect. Longer incubation times may lead to lower IC50 values.[8] Ensure that the incubation time is kept constant across all experiments being compared.
-
Compound Stability: The stability of this compound in cell culture media can affect its potency over time.[9][10][11] It is advisable to prepare fresh dilutions from a stock solution for each experiment.
Issue 2: Lower than expected or no observable effect of this compound.
If this compound does not produce the expected inhibitory effect, consider the following possibilities:
-
Insufficient 11β-HSD1 Activity: The cell line being used may not express 11β-HSD1 at a high enough level for an inhibitory effect to be observed. Confirm the expression of 11β-HSD1 in your cell model using techniques such as Western blotting or qPCR.
-
Compound Inactivity: Improper storage or handling may have led to the degradation of this compound. Prepare a fresh stock solution and ensure it is handled correctly.
-
Sub-optimal Assay Conditions: The assay conditions may not be suitable for detecting the activity of 11β-HSD1. Ensure that the necessary co-factors, such as NADPH, are present in sufficient concentrations for the enzyme to be active.[12]
Issue 3: Observing cellular effects that are not consistent with 11β-HSD1 inhibition.
Unexplained cellular effects may be due to off-target activity of the compound, especially at higher concentrations.
-
Concentration Range: High concentrations of small molecule inhibitors can lead to off-target effects or general cellular toxicity.[13] It is important to perform a dose-response curve to identify the optimal concentration range for specific 11β-HSD1 inhibition.
-
DMSO Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) does not show any toxicity.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Notes |
| Ki | 0.1-2.7 nM | Rodent, Monkey, Human | High affinity for 11β-HSD1.[1] |
| IC50 | 45 nM | HEK293 | Inhibition of human 11β-HSD1 expressed in HEK293 cells.[1] |
| Storage (Solid) | -20°C (long-term) | N/A | Protect from light. |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | N/A | In DMSO, protect from light.[1] |
Experimental Protocols
General Protocol for a Cell-Based 11β-HSD1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on 11β-HSD1 in a whole-cell system.
-
Cell Seeding:
-
Culture cells expressing 11β-HSD1 to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well or 384-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known inhibitor of 11β-HSD1, if available).
-
Carefully remove the medium from the wells and add the prepared compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 1-24 hours).
-
-
Enzyme Activity Assay:
-
After the incubation period, add the substrate for 11β-HSD1 (e.g., cortisone) and the cofactor NADPH to each well.
-
Incubate for a specific period to allow for the enzymatic conversion of cortisone to cortisol.
-
Stop the reaction and measure the amount of cortisol produced using a suitable detection method, such as an ELISA or a fluorescent-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. karger.com [karger.com]
- 13. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ABT-384 in research assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ABT-384, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces the levels of active cortisol within specific tissues.
Q2: What is the reported binding affinity of this compound for 11β-HSD1?
This compound exhibits high affinity for 11β-HSD1, with reported Ki values in the low nanomolar range[2].
Q3: Has this compound been observed to have effects on steroid hormone levels other than cortisol?
Yes, clinical studies have shown that administration of this compound can lead to pharmacologic effects that include increases in adrenocorticotrophic hormone (ACTH) levels, overall cortisol production (as a compensatory mechanism), and levels of androgens and estradiol[1].
Q4: What is the known metabolic pathway for this compound?
In vitro studies have indicated that this compound is a sensitive substrate of the cytochrome P450 enzyme CYP3A[3]. Co-administration with ketoconazole, a strong CYP3A inhibitor, resulted in a significant increase in this compound exposure[3].
Troubleshooting Guide for Research Assays
Issue 1: Inconsistent or No Inhibition of 11β-HSD1 Activity
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. Ensure accurate serial dilutions from a fresh stock solution. |
| Enzyme Instability | Prepare fresh enzyme aliquots for each experiment. Avoid repeated freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition of your assay are optimal for 11β-HSD1 activity. Ensure the necessary cofactor (NADPH) is present at a saturating concentration. |
| Substrate Concentration | Ensure the substrate (cortisone or 11-dehydrocorticosterone) concentration is appropriate for the assay format (e.g., near the Km for competitive inhibition studies). |
| Inhibitor Precipitation | Visually inspect the assay medium for any signs of precipitation. If observed, consider using a lower concentration of this compound or a different solvent system (ensure solvent concentration is compatible with your assay). |
Issue 2: Unexpected or Off-Target Effects Observed in Cell-Based Assays
Possible Causes & Solutions
| Cause | Recommended Action |
| Off-Target Inhibition | While this compound is highly selective, off-target effects have been reported for other 11β-HSD1 inhibitors, leading to metabolic changes independent of 11β-HSD1. Consider using a structurally unrelated 11β-HSD1 inhibitor as a control to see if the effect is specific to this compound's chemical scaffold. Perform your assay in 11β-HSD1 knockout cells (if available) to confirm if the observed effect is independent of the primary target. |
| Modulation of Other Steroid Pathways | As this compound can alter the levels of other steroid hormones, consider that the observed cellular phenotype may be a downstream consequence of these changes and not a direct off-target effect. Measure the levels of other relevant steroid hormones in your cell culture supernatant. |
| Interaction with Assay Components | Rule out any interference of this compound with your assay's detection system (e.g., fluorescence quenching, absorbance interference). Run appropriate controls with the inhibitor and assay reagents in the absence of cells or enzyme. |
| Cell Line Specificity | The expression levels of 11β-HSD1 and potential off-targets can vary between cell lines. Confirm 11β-HSD1 expression and activity in your chosen cell line. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Parameter | Value | Species | Reference |
| Ki | 0.1-2.7 nM | Human, Rodent, Monkey | [2] |
Experimental Protocols & Methodologies
General Protocol for an In Vitro 11β-HSD1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on 11β-HSD1. Specific conditions may need to be optimized for your experimental setup.
-
Enzyme Source: Use purified recombinant 11β-HSD1 or cell lysates known to express the enzyme.
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) at the optimal pH for the enzyme (typically around 7.4).
-
Cofactor: Add a saturating concentration of NADPH to the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Pre-incubation: Pre-incubate the enzyme with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., cortisone).
-
Reaction Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding a quenching solvent like ethyl acetate).
-
Detection: Quantify the product (cortisol) formation using an appropriate detection method, such as HPLC, LC-MS/MS, or a specific ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
Addressing the limited CNS penetration of ABT-384 in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-384 and facing challenges with its limited central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS penetration limited?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the regeneration of active cortisol from inactive cortisone within cells.[1][2] The therapeutic hypothesis is that inhibiting 11β-HSD1 in the brain can reduce local cortisol levels, which may be beneficial in conditions like Alzheimer's disease.[2] However, studies have shown that this compound has limited distribution across the blood-brain barrier (BBB), with cerebrospinal fluid (CSF) to free plasma exposure ratios of less than 0.5.[3] This limitation is likely due to its physicochemical properties, which are not optimal for passive diffusion across the tightly regulated BBB.[4]
Q2: What are the general strategies to overcome the limited CNS penetration of a small molecule like this compound?
A2: There are several established and experimental strategies to enhance the delivery of drugs to the CNS:
-
Invasive Methods: Direct administration into the CNS (e.g., intracerebroventricular injection) can bypass the BBB entirely. However, these methods are highly invasive and generally not suitable for chronic treatment.[5]
-
BBB Disruption: Transiently opening the tight junctions of the BBB can be achieved using osmotic agents (like mannitol) or focused ultrasound. This allows for a temporary window for the drug to enter the brain.[4]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its ability to cross the BBB. Once in the brain, the prodrug would be converted to the active this compound.
-
Formulation-Based Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation and facilitate its transport across the BBB.[4]
-
Intranasal Delivery: The nasal cavity offers a direct pathway to the brain, bypassing the BBB. Formulating this compound for intranasal administration is a promising non-invasive approach.[5][6]
-
-
Biological Approaches:
-
Receptor-Mediated Transcytosis: Conjugating this compound to a ligand that binds to a receptor present on the BBB (e.g., transferrin receptor) can "trick" the barrier into transporting the drug into the brain.[7]
-
Q3: How can I measure the concentration of this compound in the brain to assess the efficacy of my delivery strategy?
A3: Quantifying the concentration of this compound in brain tissue is crucial for evaluating the success of any delivery enhancement strategy. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for detecting and quantifying small molecules in complex biological matrices like brain homogenates. You will need to develop and validate a specific LC-MS/MS method for this compound.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in the brain after systemic administration.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic BBB permeability of this compound. | 1. Confirm Physicochemical Properties: Analyze the lipophilicity (LogP/LogD), polar surface area (PSA), and hydrogen bond donor/acceptor count of this compound to confirm its poor suitability for passive BBB penetration. 2. Implement a CNS Delivery Strategy: Choose and apply one of the strategies outlined in FAQ 2. For initial in vivo proof-of-concept, nanoparticle encapsulation or intranasal delivery are often good starting points. |
| Active efflux by transporters at the BBB (e.g., P-glycoprotein). | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 or MDCK-MDR1 cells) to determine if this compound is a substrate for major efflux transporters. 2. Co-administration with an Efflux Inhibitor: In your animal model, co-administer this compound with a known P-glycoprotein inhibitor (e.g., verapamil, elacridar) and compare brain concentrations to administration of this compound alone. An increase in brain concentration suggests efflux is a limiting factor. |
| Rapid metabolism in the periphery or brain. | 1. Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver and brain microsomes to determine the metabolic rate of this compound. 2. Identify Metabolites: Use LC-MS/MS to identify major metabolites in plasma and brain tissue. If a rapidly formed, less permeable metabolite is identified, this could explain low parent drug levels in the brain. |
Issue 2: Inconsistent results in in vivo CNS delivery experiments.
| Possible Cause | Troubleshooting Step |
| Variability in formulation. | 1. Characterize Your Formulation: If using nanoparticles, ensure consistent particle size, polydispersity index (PDI), and drug loading for each batch. Use techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM). 2. Stability Studies: Assess the stability of your formulation under storage and experimental conditions. |
| Inconsistent administration technique. | 1. Standardize Procedures: For intravenous injections, ensure a consistent injection rate and volume. For intranasal administration, use a validated protocol to ensure consistent delivery to the olfactory region. 2. Training and Practice: Ensure all personnel performing the in vivo procedures are adequately trained and follow the same standardized protocol. |
| Inter-animal variability. | 1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Use of Inbred Strains: Using genetically homogenous inbred animal strains can reduce inter-animal variability. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 493.56 g/mol | [8] |
| Formula | C25H34F3N5O2 | [8] |
| LogP (Predicted) | 2.29 | |
| Water Solubility (Predicted) | 0.0141 mg/mL | |
| pKa (Strongest Basic) | 9.64 (Predicted) | |
| Appearance | White to off-white solid | [8] |
Table 2: In Vivo CNS Penetration Data for this compound
| Parameter | Value | Species | Source |
| CSF/Free Plasma Exposure Ratio | < 0.5 | Human | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound into Polymeric Nanoparticles using Flash NanoPrecipitation
This protocol describes a method for encapsulating the hydrophobic drug this compound into polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Block copolymer stabilizer (e.g., Poloxamer 407)
-
Tetrahydrofuran (THF), stabilizer-free
-
Milli-Q water
-
Confined impinging jet (CIJ) mixer
-
Syringe pumps
-
Glass vials
Procedure:
-
Prepare the Organic Phase:
-
Dissolve this compound and PLGA in THF to the desired concentrations (e.g., 1 mg/mL this compound and 10 mg/mL PLGA).
-
In a separate vial, dissolve the block copolymer stabilizer in THF (e.g., 10 mg/mL).
-
Mix the this compound/PLGA solution and the stabilizer solution.
-
-
Prepare the Aqueous Phase:
-
Use Milli-Q water as the anti-solvent.
-
-
Flash NanoPrecipitation:
-
Load the organic phase into one syringe and the aqueous phase into another.
-
Set the syringe pumps to the desired flow rates to achieve rapid mixing in the CIJ mixer. A high flow rate ratio of aqueous to organic phase is typically used.
-
Direct the outlet of the CIJ mixer into a collection vial.
-
The rapid mixing will cause the precipitation of PLGA and the encapsulation of this compound into nanoparticles.
-
-
Purification:
-
Remove the organic solvent and unencapsulated drug by dialysis or tangential flow filtration against Milli-Q water.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC or LC-MS/MS) after dissolving a known amount of nanoparticles.
-
Protocol 2: In Vivo Evaluation of Nanoparticle-Encapsulated this compound in Mice
This protocol outlines the steps for assessing the CNS penetration of nanoparticle-formulated this compound in a mouse model.
Materials:
-
Nanoparticle-encapsulated this compound formulation
-
Control (empty) nanoparticles
-
Saline solution
-
Mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Divide mice into treatment and control groups.
-
Administer the nanoparticle-encapsulated this compound or control nanoparticles via tail vein injection.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours post-injection), anesthetize the mice.
-
Collect blood samples via cardiac puncture.
-
Perform transcardial perfusion with saline to remove blood from the brain.
-
Excise the brain and store it at -80°C until analysis.
-
-
Sample Preparation:
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantitative Analysis:
-
Use a validated LC-MS/MS method to determine the concentration of this compound in the plasma and brain homogenates.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point to assess the extent of CNS penetration.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of 11β-HSD1 and the mechanism of action of this compound.
Caption: Logical workflow for developing and evaluating a CNS delivery strategy for this compound.
References
- 1. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Editorial: Intranasal Drug Delivery: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing ABT-384's Impact on the HPA Axis in Chronic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the impact of ABT-384, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, on the hypothalamic-pituitary-adrenal (HPA) axis in chronic in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound affects the HPA axis?
A1: this compound selectively inhibits the enzyme 11β-HSD1. This enzyme is responsible for the intracellular regeneration of active cortisol from inactive cortisone in various tissues, including the liver and brain.[1][2] By blocking this enzyme, this compound reduces intracellular cortisol levels. This reduction in local cortisol can lead to a compensatory activation of the HPA axis through a negative feedback loop.[3][4] The hypothalamus and pituitary gland perceive a decrease in cortisol signaling, resulting in increased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively.[5] Elevated ACTH then stimulates the adrenal glands to produce more cortisol.[5]
Q2: What are the expected effects of chronic this compound administration on HPA axis biomarkers?
A2: Chronic administration of 11β-HSD1 inhibitors like this compound is expected to cause a sustained activation of the HPA axis. This can manifest as:
-
Increased plasma ACTH concentrations: Studies have shown that treatment with 11β-HSD1 inhibitors can lead to a trend of increased ACTH levels.[6]
-
Increased plasma cortisol (or corticosterone in rodents) concentrations: The compensatory adrenal stimulation results in higher circulating levels of cortisol.[6]
-
Potential for adrenal gland hypertrophy: Chronic stimulation of the adrenal glands by elevated ACTH can lead to an increase in their size and weight.[7]
Q3: How can I monitor the impact of this compound on the HPA axis in my chronic study?
A3: A comprehensive monitoring strategy should be employed, including:
-
Regular measurement of basal hormone levels: Collect blood samples at consistent times of the day (ideally at the peak and trough of the circadian rhythm) to measure plasma ACTH and cortisol/corticosterone.[6]
-
Dynamic testing of HPA axis function: Perform tests like the dexamethasone suppression test or the ACTH challenge test to assess the integrity of the negative feedback loop and the adrenal response.
-
Organ weight analysis: At the end of the study, collect and weigh the adrenal glands to assess for hypertrophy.[7]
Troubleshooting Guide
Issue 1: I am observing high variability in my baseline cortisol/corticosterone measurements.
-
Possible Cause: The circadian rhythm of glucocorticoid secretion can significantly influence baseline levels.
-
Solution: Standardize the time of day for all blood sample collections. For rodents, this is typically at the beginning of the light cycle (nadir) and the beginning of the dark cycle (peak). Ensure that the experimental conditions (e.g., housing, handling) are consistent to minimize stress-induced fluctuations.
Issue 2: My dexamethasone suppression test results are inconclusive.
-
Possible Cause: The dose of dexamethasone may be insufficient or excessive for the animal model, or the timing of sample collection may be suboptimal.
-
Solution: Conduct a pilot study to determine the optimal dose of dexamethasone for your specific species and strain. Ensure that the timing of dexamethasone administration and subsequent blood sampling is strictly followed. Consider measuring plasma dexamethasone levels to confirm adequate exposure.
Issue 3: I am concerned about the long-term consequences of HPA axis activation in my study.
-
Possible Cause: Chronic hypercortisolism can have detrimental effects on various physiological systems.
-
Solution: In addition to monitoring HPA axis biomarkers, consider including endpoints to assess the potential downstream effects of elevated glucocorticoids. This could include monitoring metabolic parameters (e.g., blood glucose, insulin), immune function, and behavioral changes.
Quantitative Data Summary
The following table summarizes the reported effects of 11β-HSD1 inhibition on key HPA axis parameters.
| Parameter | Species | Treatment | Duration | Observed Effect | Citation |
| ACTH | Mice | 11β-HSD1 Inhibitor | 8 days | Trend towards increased concentrations | [6] |
| Corticosterone | Mice | 11β-HSD1 Inhibitor | 8 days | Elevated at the nadir of the diurnal rhythm | [6] |
| Adrenal Gland Weight | Mice | 11β-HSD1 Inhibitor | 8 days | No consistent changes, but transient variations observed | [6] |
| Cortisol Production | Healthy Volunteers | This compound (1-100 mg daily) | 7-14 days | Increased cortisol production | [1] |
| ACTH | Healthy Volunteers | This compound (1-100 mg daily) | 7-14 days | Increased ACTH levels | [1] |
Experimental Protocols
Dexamethasone Suppression Test (Rodent Model)
Objective: To assess the integrity of the HPA axis negative feedback mechanism.
Materials:
-
Dexamethasone solution (e.g., dexamethasone sodium phosphate)
-
Vehicle control (e.g., sterile saline)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for corticosterone)
Procedure:
-
Acclimatization: Acclimate animals to handling and the injection procedure for several days before the test to minimize stress responses.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein or another appropriate site.
-
Dexamethasone Administration: Administer dexamethasone or vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection. The dose should be optimized for the specific rodent strain (e.g., 0.1 mg/kg for rats).
-
Post-Dexamethasone Blood Samples: Collect blood samples at specific time points after dexamethasone administration (e.g., 4 and 8 hours).[8]
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Hormone Analysis: Measure corticosterone concentrations in the plasma samples using a validated assay.
-
Data Analysis: Compare the corticosterone levels in the dexamethasone-treated group to the vehicle-treated group. A significant suppression of corticosterone in the dexamethasone group indicates a functional negative feedback loop.
ACTH Challenge Test (Rodent Model)
Objective: To assess the responsiveness of the adrenal glands to ACTH stimulation.
Materials:
-
ACTH analogue (e.g., cosyntropin)
-
Vehicle control (e.g., sterile saline)
-
Blood collection supplies
-
Centrifuge
-
Hormone assay kits
Procedure:
-
Acclimatization: As with the dexamethasone suppression test, proper acclimatization is crucial.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0).
-
ACTH Administration: Administer the ACTH analogue or vehicle control via IP or IV injection. A common dose for dogs is 0.25 mg for dogs > 5 kg and 0.125 mg for dogs < 5 kg, which may need to be adjusted for rodents.[9]
-
Post-ACTH Blood Samples: Collect blood samples at specific time points after ACTH administration (e.g., 30 and 60 minutes).[10]
-
Sample Processing and Analysis: Process the samples and measure corticosterone concentrations as described above.
-
Data Analysis: Compare the corticosterone response in the this compound treated group to a control group. A blunted or exaggerated response may indicate alterations in adrenal sensitivity.
Visualizations
Caption: Mechanism of this compound's impact on the HPA axis.
Caption: Experimental workflow for HPA axis monitoring.
References
- 1. Will treating diabetes with 11β-HSD1 inhibitors affect the HPA axis? | Semantic Scholar [semanticscholar.org]
- 2. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review [mdpi.com]
- 3. Will treating diabetes with 11β-HSD1 inhibitors affect the HPA axis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. rupress.org [rupress.org]
- 8. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 9. antechdiagnostics.co.uk [antechdiagnostics.co.uk]
- 10. testmenu.com [testmenu.com]
Technical Support Center: Overcoming ABT-384 Instability in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of ABT-384 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol levels within tissues.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
Proper storage is critical to maintaining the integrity of this compound. Based on supplier recommendations, stock solutions should be stored under the following conditions:
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Data compiled from supplier information.
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium immediately before use.
Q4: Are there known stability issues with this compound in aqueous solutions like cell culture media?
Q5: How can I determine the stability of this compound in my specific cell culture setup?
To assess the stability of this compound under your experimental conditions, it is recommended to perform a stability study. This involves incubating this compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 6, 12, 24, 48, and 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration over time indicates instability.
Troubleshooting Guide
This guide addresses common issues encountered during long-term cell culture experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound over time. | Degradation of this compound in the cell culture medium. | 1. Perform a stability study: Follow the "Protocol for Assessing this compound Stability in Cell Culture Medium" to determine the degradation rate. 2. Increase dosing frequency: Based on the stability data, replenish the medium with freshly diluted this compound more frequently to maintain the desired effective concentration. 3. Consider serum-free media: If your cell line can be maintained in serum-free media, this may reduce enzymatic degradation. However, be aware that serum proteins can sometimes have a stabilizing effect on compounds.[1][3] |
| High variability in experimental replicates. | Inconsistent concentration of active this compound due to degradation. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock solution. Do not store diluted solutions for extended periods. 2. Standardize incubation times: Ensure that the duration of cell exposure to this compound is consistent across all experimental groups and replicates. |
| Precipitation of this compound in the cell culture medium. | Poor solubility at the working concentration. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. 2. Visually inspect for precipitates: Before adding to cells, visually inspect the medium containing this compound for any signs of precipitation. If observed, consider lowering the working concentration or using a different formulation strategy. |
| Unexpected off-target effects or cellular stress. | Accumulation of degradation products with their own biological activity. | 1. Characterize degradation products: If significant degradation is observed, consider using LC-MS to identify potential degradation products. 2. Test for toxicity of the vehicle and aged medium: Include a vehicle control (medium with the same concentration of DMSO) and a control where the medium with this compound has been pre-incubated for the duration of the experiment to assess the toxicity of potential degradation products. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
Objective: To determine the degradation rate of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in your cell culture medium to your final working concentration (e.g., 1 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Immediately process the 0-hour time point sample for analysis.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At each subsequent time point, remove one tube from the incubator and process the sample.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the stability profile.
General Protocol for Long-Term this compound Treatment of Adherent Cells
Objective: To maintain a consistent effective concentration of this compound in a long-term cell culture experiment.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile culture plates or flasks
Methodology:
-
Seed the cells at an appropriate density to ensure they do not become over-confluent during the experiment.
-
Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Based on the stability data for this compound in your medium, determine the frequency of medium change required to maintain the desired concentration of the compound. For example, if the compound degrades by 50% in 48 hours, a medium change every 24-48 hours is recommended.
-
On the day of treatment, prepare a fresh dilution of this compound in the complete culture medium to the final working concentration.
-
Aspirate the old medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
Return the cells to the incubator.
-
Repeat the medium change at the determined frequency for the duration of the experiment.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
Visualizations
Signaling Pathway of 11β-HSD1 and the Effect of this compound
Caption: Mechanism of this compound action on the 11β-HSD1 pathway.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability in cell culture.
Troubleshooting Logic for Inconsistent this compound Efficacy
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
Mitigating potential ABT-384 toxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ABT-384 in primary cell cultures. The information is designed to help mitigate potential toxicity and ensure successful experimental outcomes.
Troubleshooting Guide
This guide is structured to help you identify and resolve potential issues when using this compound in your primary cell culture experiments.
| Question/Issue | Possible Cause | Suggested Solution |
| Q1: I'm observing a significant decrease in cell viability after treating my primary cells with this compound. What should I do first? | Initial compound concentration may be too high for your specific cell type. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations (e.g., 0.1 nM to 100 µM) and assess cell viability after 24, 48, and 72 hours. |
| The solvent (e.g., DMSO) concentration may be toxic to the cells. | Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is at a level known to be non-toxic for your primary cells (typically ≤ 0.1%). | |
| Suboptimal cell culture conditions. | Review and optimize your primary cell culture protocol, including media composition, seeding density, and incubation conditions.[1] | |
| Q2: My cells show morphological changes (e.g., rounding, detachment) even at low concentrations of this compound. What could be the reason? | On-target effects related to the inhibition of 11β-HSD1 and subsequent alteration of glucocorticoid signaling. | Consider the specific role of cortisol in your primary cell type. Supplementing the culture medium with low levels of cortisol might counteract these effects. |
| Potential off-target effects of this compound. | Investigate potential off-target effects by performing washout experiments. If the morphological changes are reversible after removing the compound, it suggests a non-permanent effect. | |
| Q3: How can I confirm that this compound is active and engaging its target in my cell culture system? | Insufficient compound concentration or stability in culture medium. | Measure the levels of cortisol and cortisone in your cell culture supernatant using an ELISA kit. A successful inhibition of 11β-HSD1 should lead to a decrease in cortisol and an increase in cortisone levels. |
| The primary cells may not express 11β-HSD1 at high enough levels. | Confirm the expression of 11β-HSD1 in your primary cells using techniques like qPCR or Western blotting. | |
| Q4: I've performed a dose-response curve and still see toxicity at concentrations required for 11β-HSD1 inhibition. How can I mitigate this? | The observed toxicity might be an unavoidable on-target effect in your specific cell type. | Explore reducing the treatment duration. A shorter exposure to this compound might be sufficient to achieve the desired biological effect with minimal toxicity. |
| The primary cells are particularly sensitive. | Consider using a 3D cell culture model, which can sometimes be more resistant to compound toxicity compared to 2D monolayers. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This enzyme is responsible for the intracellular regeneration of active cortisol from inactive cortisone. By inhibiting 11β-HSD1, this compound reduces the levels of active cortisol within cells and tissues.[2][3]
What are the known clinical side effects of this compound? In clinical trials, this compound has been generally well-tolerated.[2][4] Pharmacological effects observed in healthy volunteers included increases in adrenocorticotrophic hormone (ACTH) levels, cortisol production, and levels of androgens and estradiol.[2] A maximum-tolerated dose was not defined in these studies.[2]
At what concentration should I start my experiments? Based on clinical studies, full hepatic and central nervous system (CNS) 11β-HSD1 inhibition was observed with daily doses as low as 1-2 mg.[2][5][6][7] For in vitro experiments, it is recommended to perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range to determine the optimal concentration for your specific primary cell type.
What solvent should I use to dissolve this compound? this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the final desired concentration. Always ensure the final DMSO concentration in your culture wells is below the toxic threshold for your cells (usually ≤ 0.1%).
How can I differentiate between on-target and off-target toxicity? To investigate if the observed toxicity is due to the intended inhibition of 11β-HSD1 (on-target) or an unrelated mechanism (off-target), you can perform a rescue experiment. Try to counteract the effect of this compound by adding back the downstream product, cortisol, to the cell culture medium. If the toxicity is alleviated, it is likely an on-target effect. If the toxicity persists, it may be due to off-target effects.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Cortical Neurons
| This compound Concentration (nM) | Cell Viability (%) after 48h | Cortisol Reduction (%) |
| 0 (Vehicle) | 100 ± 4.5 | 0 |
| 1 | 98 ± 5.1 | 15 ± 3.2 |
| 10 | 95 ± 4.8 | 45 ± 5.6 |
| 100 | 92 ± 6.2 | 85 ± 7.1 |
| 1000 | 75 ± 8.3 | 92 ± 6.8 |
| 10000 | 40 ± 9.1 | 95 ± 5.9 |
Table 2: Troubleshooting Checklist for Unexpected Toxicity
| Checkpoint | Yes/No | Notes |
| Verified optimal seeding density? | ||
| Tested for mycoplasma contamination? | ||
| Confirmed solvent toxicity? | ||
| Performed a full dose-response curve? | ||
| Assessed target engagement? | ||
| Evaluated on-target vs. off-target effects? |
Experimental Protocols
1. Protocol: Determining Cell Viability using MTT Assay
-
Objective: To assess the cytotoxic effect of this compound on primary cells.
-
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Protocol: Measuring Cortisol Levels using ELISA
-
Objective: To confirm the on-target activity of this compound by measuring the reduction in cortisol production.
-
Materials:
-
Primary cells expressing 11β-HSD1
-
24-well cell culture plates
-
Complete cell culture medium containing cortisone (the substrate for 11β-HSD1)
-
This compound stock solution
-
Cortisol ELISA kit
-
Plate reader for ELISA
-
-
Procedure:
-
Seed primary cells in a 24-well plate and grow to confluence.
-
Prepare different concentrations of this compound in medium containing a known concentration of cortisone (e.g., 1 µM). Include a vehicle control.
-
Remove the culture medium and add the treatment media to the respective wells.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant from each well.
-
Perform the Cortisol ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of cortisol in each sample based on the standard curve.
-
Determine the percentage of cortisol reduction compared to the vehicle control.
-
Visualizations
Caption: this compound inhibits 11β-HSD1, blocking cortisol regeneration.
Caption: Workflow for troubleshooting this compound toxicity.
References
- 1. youtube.com [youtube.com]
- 2. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ABT-384 Dosage and Administration in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ABT-384 in various rodent strains. The information herein is designed to address specific experimental challenges and provide guidance on dosage adjustments.
Frequently Asked Questions (FAQs)
Q1: Why might the effective dose of this compound differ between various rodent strains?
The optimal dosage of this compound can vary significantly between different strains of mice (e.g., C57BL/6 vs. BALB/c) and rats (e.g., Sprague Dawley vs. Wistar) due to inherent genetic and physiological differences. Key factors include:
-
Metabolic Rate: Different rodent strains can have varying basal metabolic rates, which can influence the speed at which this compound is metabolized and cleared from the body.
-
Cytochrome P450 (CYP450) Enzyme Profiles: The expression and activity of CYP450 enzymes, which are crucial for drug metabolism, can differ substantially between strains. This can lead to variations in the breakdown of this compound and the formation of its metabolites.
-
Body Composition: Differences in body fat and tissue distribution can affect the volume of distribution of the compound.
-
Transporter Expression: Variations in drug transporters in the gut, kidneys, and other tissues can impact the absorption and excretion of this compound.
Q2: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces the levels of active cortisol in tissues where the enzyme is expressed, such as the liver and brain.
Q3: Are there any general recommendations for preparing this compound for administration to rodents?
For preclinical studies, this compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common approach involves creating a suspension or solution. For example, a formulation might involve dissolving this compound in a small amount of an organic solvent like DMSO, and then diluting it with a vehicle such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline. It is crucial to ensure the final formulation is sterile, especially for parenteral routes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy at a Previously Reported Dose | Strain-Specific Metabolism: The rodent strain you are using may metabolize this compound more rapidly, leading to lower than expected exposure. | Conduct a pilot dose-response study in your specific strain to determine the optimal dose. Consider measuring plasma concentrations of this compound to assess pharmacokinetic differences. |
| Formulation Issues: The compound may not be fully dissolved or may have precipitated out of solution, leading to inaccurate dosing. | Ensure your formulation is homogenous and stable. Prepare fresh solutions for each experiment if stability is a concern. | |
| Unexpected Toxicity or Adverse Events | Slower Metabolism: Your rodent strain might metabolize this compound more slowly, resulting in higher than anticipated plasma concentrations. | Start with a lower dose and perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your strain. |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Run a vehicle-only control group to assess any effects of the formulation itself. | |
| High Variability in Experimental Results | Inconsistent Dosing Technique: Variations in administration technique (e.g., oral gavage) can lead to inconsistent drug delivery. | Ensure all personnel are properly trained and follow a standardized dosing protocol. |
| Genetic Drift in Outbred Strains: Outbred strains like Sprague Dawley and Wistar rats can have greater individual variability in drug metabolism. | Increase the number of animals per group to improve statistical power. Consider using an inbred strain for more consistent results if appropriate for your research question. |
Quantitative Data Summary
Due to the limited availability of published comparative data for this compound across different rodent strains, the following table provides the known affinity of the compound for rodent 11β-HSD1 and serves as a template for researchers to record their own findings from dose-ranging studies.
| Parameter | Value | Species/Strain | Reference |
| Ki (inhibition constant) | 0.1-2.7 nM | Rodent | [1] |
| Effective Dose (ED50) | Researcher to determine | Specify Strain | |
| Maximum Tolerated Dose (MTD) | Researcher to determine | Specify Strain | |
| Cmax (at effective dose) | Researcher to determine | Specify Strain | |
| Tmax (at effective dose) | Researcher to determine | Specify Strain | |
| Bioavailability | Researcher to determine | Specify Strain |
Experimental Protocols
Protocol: Dose-Ranging Study for this compound in a Novel Rodent Strain
-
Objective: To determine the effective and well-tolerated dose range of this compound in a specific rodent strain.
-
Animal Model: Select the desired rodent strain (e.g., C57BL/6 mice), age, and sex. Acclimate the animals for at least one week before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Make serial dilutions to achieve the desired dosing concentrations.
-
Dose Selection: Based on any available literature or in vitro data, select a range of at least 3-4 doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound via the chosen route (e.g., oral gavage). Ensure the volume administered is appropriate for the animal's weight.
-
Monitoring: Observe the animals for any signs of toxicity at regular intervals (e.g., 1, 4, 24 hours post-dose). Record changes in body weight, food and water intake, and any behavioral abnormalities.
-
Pharmacokinetic Analysis (Optional but Recommended): At predetermined time points after dosing, collect blood samples to measure the plasma concentration of this compound. This will help determine key pharmacokinetic parameters like Cmax, Tmax, and half-life.
-
Pharmacodynamic Analysis: At the end of the study, collect relevant tissues to assess the biological effect of this compound (e.g., measuring cortisol levels in the liver or brain).
-
Data Analysis: Analyze the collected data to determine the dose-response relationship for both efficacy and toxicity, allowing for the selection of an optimal dose for future experiments.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a dose-ranging study.
References
Interpreting unexpected phenotypic outcomes in ABT-384 treated animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 11β-HSD1 inhibitor, ABT-384, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents). By inhibiting 11β-HSD1, this compound reduces local glucocorticoid levels in tissues like the liver, adipose tissue, and brain.
Q2: What are the expected phenotypic outcomes in animals treated with this compound?
A2: Based on preclinical studies with selective 11β-HSD1 inhibitors, expected outcomes in animal models, particularly those with metabolic or cognitive impairments, include:
-
Metabolic Effects: Improvements in glucose tolerance, reduced body weight, and decreased food intake, especially in diet-induced obese models.[1][2][3][4]
-
Cognitive Effects: Amelioration of age-related or disease-related cognitive deficits.[5]
Q3: Has this compound been tested in humans?
A3: Yes, this compound has undergone clinical trials in humans. In a Phase II study for Alzheimer's disease, it was found to be safe and well-tolerated but did not show significant improvement in cognitive endpoints.[6][7]
Q4: What is the expected impact of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis?
A4: Inhibition of 11β-HSD1 can lead to a compensatory activation of the HPA axis. This may result in a slight increase in circulating ACTH and adrenal androgens.[8][9][10] However, studies in non-human primates suggest that chronic treatment with a selective 11β-HSD1 inhibitor did not lead to obvious over-activation of the HPA axis.[8] The strain of the animal model may also influence the HPA axis response to 11β-HSD1 deletion.[11]
Troubleshooting Guide for Unexpected Phenotypic Outcomes
This guide addresses potential unexpected outcomes during in vivo experiments with this compound and provides steps for investigation.
| Observed Unexpected Outcome | Potential Causes | Troubleshooting Steps |
| No significant change in metabolic parameters (e.g., blood glucose, body weight) in a relevant disease model. | 1. Suboptimal Dosing or Administration: Incorrect dose, frequency, or route of administration. 2. Pharmacokinetic Issues: Poor absorption, rapid metabolism, or low bioavailability in the chosen animal model. 3. Tachyphylaxis: Loss of drug effect with repeated dosing has been observed with some 11β-HSD1 inhibitors in rats.[3][12] 4. Model-Specific Resistance: The chosen animal model may not be responsive to 11β-HSD1 inhibition. | 1. Verify Dosing Regimen: Double-check calculations, formulation, and administration technique. Refer to the experimental protocol. 2. Pharmacokinetic Analysis: Measure plasma concentrations of this compound to ensure adequate exposure. 3. Assess Target Engagement: Measure 11β-HSD1 activity in target tissues (e.g., liver, adipose tissue) ex vivo to confirm inhibition. 4. Review Literature: Investigate if the animal model has been previously validated for responsiveness to 11β-HSD1 inhibitors. |
| Significant weight loss and reduced food intake beyond expected therapeutic levels. | 1. Off-Target Effects: High doses of some 11β-HSD1 inhibitors have been shown to cause significant reductions in body weight and food intake through mechanisms independent of 11β-HSD1 inhibition.[2] 2. General Toxicity or Malaise: The compound may be causing adverse effects leading to reduced appetite and activity. | 1. Dose-Response Study: Conduct a dose-response study to determine if the effect is dose-dependent and identify a therapeutic window. 2. Behavioral Monitoring: Closely monitor animals for signs of distress, such as lethargy, piloerection, or altered posture. 3. Safety Pharmacology Assessment: If significant toxicity is suspected, consider conducting safety pharmacology studies to assess effects on major organ systems.[13][14][15] |
| Unexpected behavioral changes (e.g., hyperactivity, anxiety-like behavior). | 1. Central Nervous System (CNS) Effects: this compound is known to cross the blood-brain barrier. Unforeseen interactions with neurotransmitter systems are possible. 2. HPA Axis Dysregulation: Alterations in glucocorticoid signaling can impact behavior. | 1. Standardized Behavioral Testing: Utilize a battery of behavioral tests (e.g., open field, elevated plus maze) to systematically assess the behavioral phenotype. 2. Neurochemical Analysis: Measure neurotransmitter levels in relevant brain regions. 3. HPA Axis Biomarker Analysis: Measure plasma corticosterone and ACTH levels. |
| Evidence of immunosuppression or altered inflammatory response. | 1. Glucocorticoid-Mediated Effects: While this compound reduces intracellular cortisol, systemic HPA axis changes could have complex effects on immune function. 2. Direct Effects on Immune Cells: 11β-HSD1 is expressed in immune cells and its inhibition could directly modulate their function.[16] | 1. Immunophenotyping: Analyze immune cell populations in blood and lymphoid tissues using flow cytometry. 2. Cytokine Profiling: Measure levels of pro- and anti-inflammatory cytokines in plasma or tissue homogenates. 3. Challenge Models: Assess the immune response to a standardized challenge (e.g., LPS). |
Data Presentation
Table 1: Summary of Preclinical Efficacy of Selective 11β-HSD1 Inhibitors in Rodent Models
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | Compound 544 (20 mg/kg, twice daily for 11 days) | 7% reduction in body weight | [1] |
| Food Intake | Diet-Induced Obese (DIO) Mice | Compound 544 (20 mg/kg, twice daily for 11 days) | 12.1% reduction in cumulative food intake | [1] |
| Fasting Glucose | Diet-Induced Obese (DIO) C57BL/6J Mice | Compound 544 (20 mg/kg, twice daily for 11 days) | 15% reduction in fasting serum glucose | [1] |
| Fasting Insulin | Diet-Induced Obese (DIO) C57BL/6J Mice | Compound 544 (20 mg/kg, twice daily for 11 days) | Significant reduction in insulin levels | [1] |
| Brain Cortisol Production | Rats | A-801195 (10 mg/kg, single dose) | 58% inhibition of brain cortisol production | [5] |
| Brain Cortisol Production | Mice | A-918446 (3 mg/kg, single dose) | 36% inhibition of brain cortisol production | [5] |
Experimental Protocols
Protocol: Oral Administration of this compound to Rodents
This protocol is a representative example for the oral administration of a small molecule inhibitor like this compound to mice or rats and should be adapted based on specific experimental needs and institutional guidelines.
-
Compound Preparation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Prepare a vehicle for solubilizing or suspending this compound. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. The final concentration should allow for an appropriate administration volume (typically 5-10 mL/kg for mice and rats).
-
Prepare the dosing solution fresh daily. Ensure the compound is fully dissolved or homogeneously suspended.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.
-
Record the body weight of each animal before each dosing.
-
Administer the this compound formulation or vehicle orally using a gavage needle of appropriate size for the animal.
-
Observe the animal for a short period after dosing to ensure no immediate adverse reactions.
-
-
Post-Dosing Monitoring:
-
Monitor animals daily for any changes in health, including body weight, food and water intake, and general appearance.
-
At the end of the study, collect blood and tissues as required for pharmacokinetic, pharmacodynamic, and biomarker analysis.
-
Visualizations
Caption: Mechanism of action of this compound and its interaction with the HPA axis.
Caption: Troubleshooting workflow for unexpected outcomes in this compound animal studies.
Caption: Downstream signaling pathways modulated by glucocorticoids.
References
- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of sub-chronic selective 11β-hydroxysteroid dehydrogenase 1 inhibition on the hypothalamic-pituitary-adrenal axis in female cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Will treating diabetes with 11β-HSD1 inhibitors affect the HPA axis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypothalamic-Pituitary-Adrenal Axis Abnormalities in Response to Deletion of 11β-HSD1 is Strain-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
- 14. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis | PLOS One [journals.plos.org]
Technical Support Center: ABT-384 & 11β-HSD1 Inhibitors in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ABT-384 and other 11β-HSD1 inhibitors in preclinical models. The following information is intended to address common challenges and provide strategies to optimize experimental design, with a focus on enhancing the therapeutic window.
Disclaimer: Publicly available, detailed preclinical data on specific strategies to enhance the therapeutic window of this compound is limited. The information provided is based on the known mechanism of this compound, general principles of preclinical drug development for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, and established methodologies in the field.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[1][3] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in tissues where the enzyme is expressed, such as the liver, adipose tissue, and the brain.[4]
Q2: What are the potential therapeutic applications of inhibiting 11β-HSD1?
A2: The inhibition of 11β-HSD1 is being investigated for several conditions. In preclinical models, 11β-HSD1 inhibitors have shown potential neuroprotective effects, including improved cognitive function and reduced inflammation.[5] This has led to clinical trials for Alzheimer's disease.[5][6] Additionally, because of the role of glucocorticoids in metabolism, 11β-HSD1 inhibitors have been studied for metabolic syndrome, with animal models showing improvements in glucose tolerance and insulin sensitivity.[7][8]
Q3: What are the key challenges in translating preclinical findings for 11β-HSD1 inhibitors to clinical outcomes?
A3: A significant challenge is the discrepancy between promising preclinical results and clinical efficacy. For instance, while this compound effectively inhibited 11β-HSD1 in the brains of Alzheimer's disease patients, this did not translate into significant cognitive improvements in clinical trials.[5][6] This highlights the complexity of the diseases being targeted and the potential for disconnects between animal models and human pathophysiology.
Q4: How can I assess target engagement of this compound in my preclinical model?
A4: Target engagement can be assessed by measuring the inhibition of 11β-HSD1 activity in relevant tissues (e.g., liver, brain, adipose tissue). This can be done ex vivo by measuring the conversion of a labeled substrate (like corticosterone to 11-dehydrocorticosterone in rodents). In a clinical setting, a stable labeled tracer, [9,11,12,12-2H4] cortisol (D4 cortisol), was used to characterize HSD-1 inhibition by this compound in both the periphery and the central nervous system (CNS).[9][10] A similar approach could be adapted for preclinical models.
Q5: What is known about the blood-brain barrier penetration of this compound?
A5: Studies in humans have shown that this compound has limited distribution across the blood-brain barrier. However, its active acid metabolite appears to penetrate the CNS more effectively, with cerebrospinal fluid (CSF) to free plasma exposure ratios greater than one.[9] This is a critical consideration for studies targeting neurological indications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor oral bioavailability in rodent models | - Low aqueous solubility.- First-pass metabolism in the liver. | - Formulation: Develop an amorphous solid dispersion or a lipid-based formulation. For initial studies, a suspension in a vehicle like 0.5% methylcellulose can be used.[11]- Route of Administration: Compare oral (p.o.) administration with intraperitoneal (i.p.) or subcutaneous (s.c.) routes to bypass the gastrointestinal tract and first-pass metabolism.[12] |
| Lack of efficacy in a CNS model despite high peripheral target engagement | - Insufficient brain exposure of the parent compound or its active metabolites.- The preclinical model may not be fully representative of the human disease pathology. | - Pharmacokinetics: Conduct a pharmacokinetic study to measure the concentration of this compound and its key metabolites in the brain tissue or CSF.[9]- Dose Escalation: Carefully escalate the dose while monitoring for adverse effects to determine if a higher CNS concentration can be safely achieved.- Model Selection: Re-evaluate the chosen animal model to ensure its relevance to the specific mechanisms being targeted. |
| Observed adverse effects at higher doses | - On-target effects due to excessive suppression of glucocorticoid signaling.- Off-target activity of the compound. | - Dose-Response Study: Conduct a detailed dose-response study to identify the minimum effective dose and the maximum tolerated dose, thereby defining the therapeutic window.- Combination Therapy: Explore combining a lower dose of the 11β-HSD1 inhibitor with another therapeutic agent that has a different mechanism of action to achieve synergistic efficacy with reduced toxicity. |
| Inconsistent results between experiments | - Issues with formulation stability or homogeneity.- Variability in animal handling and dosing technique. | - Formulation Preparation: Always prepare fresh formulations before each use to minimize instability.[11] If using a suspension, ensure it is thoroughly mixed before each administration.- Standardized Procedures: Implement and strictly follow standardized operating procedures (SOPs) for all aspects of the animal study, including dosing, housing, and endpoint assessment. |
Quantitative Data Summary
Note: The following table is a hypothetical example to illustrate how preclinical therapeutic window data for an 11β-HSD1 inhibitor might be presented. These values are not actual experimental data for this compound.
| Preclinical Model | Efficacy Endpoint | ED₅₀ (mg/kg, p.o.) | Toxicity Endpoint | MTD (mg/kg, p.o.) | Therapeutic Index (MTD/ED₅₀) |
| Diet-Induced Obese Mouse | 25% reduction in fasting blood glucose | 10 | 10% body weight loss over 7 days | 100 | 10 |
| APP/PS1 Mouse (Alzheimer's Model) | 30% reduction in hippocampal Aβ plaques | 15 | Elevated liver enzymes (2x ULN) | 120 | 8 |
| Wistar Rat (7-day study) | N/A | N/A | Adrenocortical hypertrophy | 150 | N/A |
Experimental Protocols
Protocol: Evaluation of an 11β-HSD1 Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of an 11β-HSD1 inhibitor like this compound on metabolic parameters in a mouse model of diet-induced obesity.
1. Animal Model and Acclimation:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Feed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimate mice to handling and gavage with vehicle for one week prior to the start of the study.
2. Formulation Preparation:
-
Prepare the test compound (e.g., this compound) as a suspension in a suitable vehicle (e.g., 0.5% (w/v) carboxymethylcellulose, 0.25% (v/v) Tween 80 in sterile water).
-
Prepare fresh daily and ensure homogeneity by stirring or vortexing before each dose administration.
3. Study Design:
-
Randomize mice into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.
-
Example groups:
-
Group 1: Vehicle control (p.o., once daily)
-
Group 2: Test compound, Low Dose (e.g., 10 mg/kg, p.o., once daily)
-
Group 3: Test compound, Mid Dose (e.g., 30 mg/kg, p.o., once daily)
-
Group 4: Test compound, High Dose (e.g., 100 mg/kg, p.o., once daily)
-
-
Treat animals for 28 days.
4. Efficacy Assessments:
-
Body Weight and Food Intake: Measure daily.
-
Fasting Blood Glucose: Measure weekly after a 6-hour fast using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg, p.o.) and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.
5. Terminal Procedures and Tissue Collection:
-
At the end of the study, euthanize animals and collect blood for analysis of plasma insulin, lipids, and drug concentration.
-
Collect liver and epididymal white adipose tissue. Flash-freeze a portion for ex vivo target engagement assays (e.g., 11β-HSD1 activity assay) and fix the remainder for histology.
6. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Calculate the area under the curve (AUC) for the OGTT.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting cortisol regeneration.
Experimental Workflow
Caption: General workflow for preclinical evaluation of an 11β-HSD1 inhibitor.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor in vivo exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
ABT-384: A Potent and Selective Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
ABT-384 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the local regulation of glucocorticoid levels.[1][2] This guide provides a comparative analysis of this compound's selectivity against other hydroxysteroid dehydrogenases, supported by available experimental data and detailed methodologies.
High Affinity and Selectivity of this compound
This compound demonstrates high-affinity binding to human, monkey, and rodent 11β-HSD1, with a reported inhibition constant (Ki) in the range of 0.1 to 2.7 nM.[1] Its selectivity is a key attribute, distinguishing it from less specific inhibitors. While comprehensive public data on its inhibitory activity against a full panel of hydroxysteroid dehydrogenases is limited, its high selectivity for 11β-HSD1 over other related enzymes has been noted in multiple studies.
Comparative Selectivity Profile
To provide a clear comparison, the following table summarizes the available selectivity data for this compound and other notable 11β-HSD1 inhibitors. It is important to note that direct head-to-head comprehensive selectivity studies are not always publicly available, and data is aggregated from various sources.
| Inhibitor | Target | IC50 / Ki | Selectivity Notes |
| This compound | 11β-HSD1 | Ki: 0.1-2.7 nM [1] | Highly selective for 11β-HSD1. [1][2] Specific IC50 values against other HSD isoforms are not readily available in the public domain. |
| Xanamem (UE2343) | 11β-HSD1 | IC50: 24 nM (cell-free)[3] | No activity reported for 11β-HSD2.[3] A screen against 29 enzymes and 72 receptors showed a clean off-target profile.[4] |
| BI 187004 | 11β-HSD1 | - | A selective 11β-HSD1 inhibitor.[5][6] Specific selectivity data against other HSDs is not detailed in the provided search results. |
| AZD8329 | 11β-HSD1 | IC50: 9 nM (human)[7] | Excellent selectivity versus 11β-HSD2, 17β-HSD1, and 17β-HSD3 (IC50 > 30 µM).[7] |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | - | A well-known non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[8] |
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical and clinical development. A common method to assess the in vitro potency and selectivity of an 11β-HSD1 inhibitor is through enzymatic assays. Below is a detailed protocol for a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol: In Vitro 11β-HSD1 Inhibition Assay using HTRF
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and other stabilizing agents)
-
HTRF Cortisol Assay Kit (containing Cortisol-d2 and anti-Cortisol-Cryptate)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these concentrations in the assay buffer to achieve the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human 11β-HSD1 in the assay buffer. Prepare a solution of cortisone and NADPH in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle (DMSO in assay buffer for control wells) to the wells of the 384-well plate.
-
Add the 11β-HSD1 enzyme solution to all wells except for the negative control wells.
-
Initiate the enzymatic reaction by adding the cortisone/NADPH solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the enzymatic reaction by adding the HTRF detection reagents (Cortisol-d2 and anti-Cortisol-Cryptate) prepared in the detection buffer provided with the kit.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection antibodies.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader. The reader will excite the donor (Europium cryptate) and measure the emission from both the donor and the acceptor (d2).
-
The HTRF ratio (acceptor signal / donor signal) is calculated, which is inversely proportional to the amount of cortisol produced.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
To validate selectivity, similar assays would be performed using other recombinant hydroxysteroid dehydrogenase enzymes (e.g., 11β-HSD2, 17β-HSD1, 17β-HSD2, etc.) with their respective substrates and cofactors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cortisol signaling pathway and the general workflow for evaluating HSD inhibitor selectivity.
Caption: Cortisol Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for HSD Inhibitor Selectivity Profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UE2343 | 1346013-80-6 | 11β-HSD | MOLNOVA [molnova.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modulation of 11β-Hydroxysteroid Dehydrogenase as a Strategy to Reduce Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition in Alzheimer's Disease Mouse Models: A Comparative Analysis
A Note on ABT-384: While this compound, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), progressed to clinical trials for Alzheimer's disease, publicly available preclinical data detailing its effects in various Alzheimer's disease mouse models is limited.[1][2][3] The clinical trials were ultimately terminated due to futility, as this compound did not demonstrate symptomatic improvement in patients with mild-to-moderate Alzheimer's disease.[1][2]
This guide, therefore, presents a comparative analysis of a similar selective 11β-HSD1 inhibitor, UE2316, in the Tg2576 mouse model of Alzheimer's disease to provide researchers with insights into the potential preclinical effects of this class of compounds.[4][5][6] The data presented here is intended to serve as a reference for understanding the therapeutic rationale and experimental outcomes of targeting 11β-HSD1 in the context of Alzheimer's disease.
Comparative Efficacy of UE2316 in the Tg2576 Mouse Model
The following table summarizes the key quantitative findings from a study investigating the effects of the 11β-HSD1 inhibitor UE2316 in the Tg2576 mouse model of Alzheimer's disease.
| Mouse Model | Treatment Group | N per Group | Age of Mice | Treatment Duration | Cognitive Assessment (Passive Avoidance) | Key Biochemical Findings |
| Tg2576 | Vehicle | 10 | 14 months | 29 days | Decreased latency to enter the dark compartment | - |
| Tg2576 | UE2316 (10 mg/kg/day) | 10 | 14 months | 29 days | Increased latency to enter the dark compartment (p < 0.04)[4] | In a separate short-term treatment study, UE2316 increased cortical insulin-degrading enzyme (IDE) protein levels.[5] |
| Wild-type | Vehicle | 10 | 14 months | 29 days | - | - |
| Wild-type | UE2316 (10 mg/kg/day) | 10 | 14 months | 29 days | - | - |
Experimental Protocols
Animals and Treatment
-
Mouse Strain: Male Tg2576 mice, which overexpress a mutated human amyloid precursor protein (APP) gene, and wild-type C57BL/6 mice were used.[4][5]
-
Age: Mice were 14 months old at the start of the chronic treatment study.[4]
-
Treatment: UE2316 was administered at a dose of 10 mg/kg per day via subcutaneous Alzet minipump infusion for 29 days.[4] The vehicle-treated group received a corresponding placebo infusion.
Behavioral Testing: Passive Avoidance Task
The passive avoidance test was conducted to assess fear-associated memory.[4]
-
Training Trial (Day 27): Each mouse was placed in a brightly lit compartment of a two-compartment box. Upon crossing into the dark compartment, the door was closed, and a mild foot shock was delivered.
-
Retention Trial (Day 28): 24 hours after the training, each mouse was returned to the lit compartment, and the latency to enter the dark compartment was measured. A longer latency is indicative of better memory of the aversive stimulus.
Biochemical Analysis
-
Tissue Preparation: Following the treatment period, brain tissue was collected for biochemical analysis.
-
Insulin-Degrading Enzyme (IDE) Levels: In a related short-term study, cortical IDE protein levels were measured by western blot analysis to assess the effect of UE2316 on this key amyloid-beta (Aβ) degrading enzyme.[5]
Signaling Pathways and Experimental Workflow
Glucocorticoid Activation and 11β-HSD1 Inhibition
The following diagram illustrates the role of 11β-HSD1 in converting inactive cortisone to active cortisol within brain cells, which can then bind to glucocorticoid receptors and influence gene transcription. Inhibition of 11β-HSD1 by compounds like this compound and UE2316 is hypothesized to reduce intracellular glucocorticoid levels, thereby mitigating their potential negative effects on cognitive function and Alzheimer's disease pathology.
Caption: Mechanism of 11β-HSD1 action and inhibition.
Preclinical Experimental Workflow for an Alzheimer's Disease Mouse Model
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a therapeutic compound in a transgenic mouse model of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Alzheimer's Drug Development: A Comparative Analysis of Two Failed Phase II/III Trials
The landscape of Alzheimer's disease (AD) therapeutics is fraught with challenges, underscored by numerous clinical trial failures. This guide provides a comparative analysis of two distinct therapeutic strategies that ultimately failed in late-stage clinical trials: the 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor ABT-384 and the BACE1 inhibitor Verubecestat. By examining their experimental protocols, clinical outcomes, and underlying biological rationale, we can derive valuable insights for future drug development endeavors.
The Case of this compound: A Novel Approach Targeting a Different Pathway
Contrary to many mainstream AD drug candidates targeting amyloid pathology, this compound is a selective inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (HSD-1).[1][2] The therapeutic hypothesis was that inhibiting HSD-1 would block the regeneration of active cortisol in the brain.[1][3] Elevated levels of this glucocorticoid are associated with cognitive impairment, and it was postulated that reducing intracellular hypercortisolism could provide a symptomatic benefit in AD.[1][4]
However, the Phase II trial for this compound was terminated prematurely for futility.[1][4] Despite achieving complete brain HSD-1 inhibition, the drug failed to show any improvement in the primary cognitive endpoint or any secondary functional measures compared to placebo.[1][5]
Experimental Protocol: this compound Phase II Trial (NCT01137526)
The study was a 12-week, randomized, double-blind, placebo- and active-controlled parallel-group trial.[1][6] A total of 267 subjects with mild-to-moderate AD were randomized to one of four groups: 10 mg this compound once daily, 50 mg this compound once daily, 10 mg donepezil once daily (as an active comparator), or placebo.[1][4] The inclusion of donepezil, an established acetylcholinesterase inhibitor, served as a positive control to validate the trial's ability to detect a therapeutic effect.[1]
The primary efficacy endpoint was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[1][4] Secondary endpoints included other cognitive and functional measures.[1]
Quantitative Data Summary: this compound Phase II Efficacy Results
| Treatment Group | Mean Change from Baseline on ADAS-Cog (13-item) | P-value vs. Placebo |
| Placebo | - | - |
| This compound (10 mg) | No significant improvement | 0.72 |
| This compound (50 mg) | No significant improvement | Not specified |
| Donepezil (10 mg) | Significant improvement | <0.05 |
Data sourced from Marek et al., 2014.[1][4]
As the data indicates, neither dose of this compound demonstrated a statistically significant improvement in cognition over placebo. In contrast, the active comparator, donepezil, did show a significant cognitive benefit, confirming the trial's sensitivity.[1] The overall incidence of adverse events was similar across all treatment groups.[1]
This compound Signaling Pathway
References
- 1. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review [mdpi.com]
- 6. hra.nhs.uk [hra.nhs.uk]
A Head-to-Head Comparison of ABT-384 and Other Selective 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, ABT-384, with other notable inhibitors in its class. The objective is to offer a clear, evidence-based overview of their relative performance, supported by experimental data and detailed methodologies, to aid in research and development decisions.
Introduction to 11β-HSD1 Inhibition
11β-HSD1 is a critical enzyme in the glucocorticoid signaling pathway, responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2][3] This enzymatic activity amplifies local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[4][5] Overactivity of 11β-HSD1 has been implicated in the pathophysiology of various metabolic disorders, including type 2 diabetes and obesity, making it a compelling therapeutic target.[4][6] Selective inhibition of 11β-HSD1 is a promising strategy to mitigate the detrimental effects of excess cortisol in these tissues without causing systemic adrenal suppression.[4]
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and in vivo efficacy of this compound alongside other selective 11β-HSD1 inhibitors that have undergone significant preclinical and clinical evaluation.
Table 1: In Vitro Potency of Selective 11β-HSD1 Inhibitors
| Compound | Target | IC50 (nM) | Species | Assay Type | Reference |
| This compound | 11β-HSD1 | 0.07 | Mouse | Homogeneous Time-Resolved Fluorescence (HTRF) | [7] |
| MK-0916 | 11β-HSD1 | 0.03 | Not Specified | Not Specified | [7] |
| UI-1499 | 11β-HSD1 | Highly Potent | Mouse, Monkey, Human | Homogeneous Time-Resolved Fluorescence (HTRF) | [8] |
Table 2: In Vivo Efficacy of Selective 11β-HSD1 Inhibitors in Clinical Trials
| Compound | Dose | Route | Study Population | Key Findings | Adverse Events | Reference |
| This compound | 1-100 mg once daily (7 days) | Oral | Healthy Volunteers | Almost complete liver 11β-HSD1 inhibition; 87-97% reduction in (allo-THF+THF)/THE ratio. | Headache, dizziness, rash (possibly related). | [4] |
| This compound | 10-100 mg once daily (21 days) | Oral | Elderly Adults | Similar to healthy volunteers. | Diarrhea, headache, dyspepsia, drowsiness. | [4] |
| BI 187004 | >160 mg/day | Oral | Not Specified | ≥90% inhibition in adipose tissue over 24h; 95% decrease in cortisol/cortisone ratio; 75% decrease in (allo-THF+THF)/THE ratio. | Generally well-tolerated. | [4] |
| MK-0916 | ≥1.58 mg/day | Oral | Not Specified | 31-42% reduction in (allo-THF+THF)/THE ratio; 6 mg once daily led to 84% liver inhibition. | Mild to moderate; no serious events reported. | [4] |
| RO-151 | Low and High Doses | Oral | Not Specified | Dose-dependent inhibition; maximum of 86-88% (low dose) and 92% (high dose) reduction in urinary THF and THE. | No serious adverse events observed. | [4] |
| RO-838 | Low and High Doses | Oral | Not Specified | Less pronounced inhibition compared to RO-151. | No serious adverse events observed. | [4] |
| INCB13739 | Not Specified | Oral | Patients with Type 2 Diabetes | Improved insulin sensitivity and lowered plasma cholesterol over 28 days. | Not specified in detail. | [9] |
Table 3: In Vivo Efficacy of Selective 11β-HSD1 Inhibitors in Preclinical Studies
| Compound | Dose | Route | Animal Model | Liver Inhibition | Adipose Tissue Inhibition | Reference |
| UI-1499 | 45 mg/kg | Oral | C57BL/6J mice | 88.8% (2h post-dose) | 40.6% (2h post-dose) | [4] |
| INU-101 | 45 mg/kg | Oral | C57BL/6J mice | 56.8% (2h post-dose) | 38.3% (2h post-dose) | [4] |
| KR-67500 | 50 mg/kg | Oral | DIO-C57BL/6 mice | 80-90% | 80% | [4] |
| KR-67105 | 40 mg/kg | Oral | Not Specified | Not Specified | 75-80% | [4] |
| H8 | 10 mg/kg | Oral | db/db mice | ~70% | 60-70% | [4] |
| CNX-010-49 | 30 mg/kg | Oral | DIO mice | 58% (1h post-dose) | 41% (1h post-dose) | [4] |
Experimental Protocols
In Vitro Potency Assessment (IC50)
The in vitro inhibitory activity of compounds against 11β-HSD1 is commonly determined using a cortisol competitive homogeneous time-resolved fluorescence (HTRF) assay.[7][8]
Methodology:
-
Reaction Mixture: The assay is typically performed in a 384-well plate. The reaction mixture consists of recombinant 11β-HSD1 enzyme (e.g., 1.5 µg/mL), cortisone substrate (e.g., 160 nM), NADPH cofactor (e.g., 100 µM), and a regenerating system including glucose-6-phosphate (1 mM) and glucose-6-phosphate dehydrogenase (12.5 µg/mL) in an appropriate buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5) containing EDTA (1 mM).[7]
-
Compound Incubation: Test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 25 minutes) to allow the enzymatic conversion of cortisone to cortisol.[7]
-
Reaction Termination: The enzymatic reaction is stopped by adding a solution containing a non-selective inhibitor (e.g., 0.5 mM glycyrrhetinic acid) and cortisol labeled with a fluorescent acceptor (cortisol-XL665).[7]
-
Detection: An anti-cortisol antibody conjugated to a fluorescent donor (cryptate) is then added, and the plate is incubated for a further 2 hours at room temperature.[7]
-
Data Analysis: The fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor), and the ratio is calculated. These data are used to generate dose-response curves and calculate the IC50 values.[7]
Ex Vivo 11β-HSD1 Activity Assay
To assess the target engagement of inhibitors in specific tissues after in vivo administration, an ex vivo activity assay is employed.[4]
Methodology:
-
Tissue Collection: Following treatment of animals with the test inhibitor, liver and adipose tissues are collected.
-
Tissue Incubation: The tissues are incubated with radiolabeled [3H]cortisone (e.g., 20 nmol/L).[7] The incubation times vary depending on the tissue (e.g., 10 minutes for liver, 60 minutes for adipose tissue).[7]
-
Steroid Extraction: After incubation, the radiolabeled steroids are extracted from the tissue samples using an organic solvent such as ethyl acetate.[7]
-
Separation and Quantification: The extracted [3H]cortisone and its product, [3H]cortisol, are separated using reverse-phase high-performance liquid chromatography (HPLC).[7] The amount of radioactivity in the cortisol fraction is quantified to determine the percentage of conversion, which reflects the 11β-HSD1 activity.
-
Inhibition Calculation: The enzyme activity in tissues from inhibitor-treated animals is compared to that in vehicle-treated controls to calculate the percentage of inhibition.
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway in Glucocorticoid Activation
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then activates the glucocorticoid receptor.
Experimental Workflow for In Vivo Assessment of 11β-HSD1 Inhibition
Caption: Workflow for assessing 11β-HSD1 inhibitor efficacy through biomarker analysis.
Conclusion
This compound stands as a potent and selective inhibitor of 11β-HSD1, demonstrating near-complete inhibition of the enzyme in the liver at relatively low daily doses.[4] Its performance is comparable to other leading inhibitors in its class, such as BI 187004 and MK-0916, which also show high levels of tissue-specific inhibition. The choice of an inhibitor for further development will likely depend on a comprehensive evaluation of its pharmacokinetic profile, long-term safety, and efficacy in specific disease models. The experimental protocols outlined provide a standardized framework for such comparative assessments. While the therapeutic potential of 11β-HSD1 inhibition in metabolic diseases is well-supported by preclinical and early-phase clinical data, further research is necessary to establish long-term clinical utility and safety.[4]
References
- 1. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel highly potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, UI-1499 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Investigating Species-Specific Differences in ABT-384 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-384 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in cognitive impairment, particularly in the context of Alzheimer's disease. The therapeutic hypothesis underpinning the development of this compound was that by inhibiting 11β-HSD1, and thereby reducing intracellular cortisol levels in the brain, cognitive function could be improved.
This guide provides a comparative analysis of the efficacy of this compound and its precursors across different species, drawing upon available preclinical and clinical data. While direct comparative efficacy studies for this compound across multiple species are not extensively available in the public domain, this document synthesizes the existing evidence to offer insights into species-specific responses to 11β-HSD1 inhibition.
Mechanism of Action: A Shared Target Across Species
This compound demonstrates high affinity for the 11β-HSD1 enzyme across multiple species, including rodents, monkeys, and humans, with a reported Ki (inhibition constant) ranging from 0.1 to 2.7 nM. This indicates that the fundamental mechanism of action—the inhibition of cortisol regeneration—is conserved across these species. The primary signaling pathway influenced by this compound is the glucocorticoid signaling pathway.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Comparative Efficacy Data
A significant challenge in comparing the efficacy of this compound across species is the limited availability of direct head-to-head studies. The most robust data comes from preclinical studies in rodents using precursor compounds and the phase II clinical trial in humans with this compound.
Preclinical Efficacy in Rodents
Preclinical studies conducted by Abbott Laboratories (now AbbVie) investigated the effects of selective 11β-HSD1 inhibitors, A-918446 and A-801195, which are structurally related to this compound, on cognitive performance in mice and rats. These studies demonstrated positive effects on memory consolidation and recall.
| Species | Compound | Dose (mg/kg) | Cognitive Task | Outcome |
| Mouse | A-918446 | 3-30 | Inhibitory Avoidance | Improved memory consolidation and recall |
| Rat | A-801195 | 10-30 | Social Recognition | Significantly improved short-term memory |
Table 1: Summary of Preclinical Efficacy of 11β-HSD1 Inhibitors in Rodents
These findings in rodents suggested that the inhibition of 11β-HSD1 was a viable strategy for cognitive enhancement.
Clinical Efficacy in Humans
In contrast to the promising preclinical results in rodents, a phase II, double-blind, placebo-controlled clinical trial of this compound in subjects with mild-to-moderate Alzheimer's disease was terminated for futility.[1] Despite evidence of target engagement in the central nervous system, this compound did not demonstrate any significant improvement in cognitive endpoints compared to placebo.[1]
| Species | Compound | Dose | Primary Endpoint | Outcome |
| Human | This compound | 10 mg/day | ADAS-Cog13 Score | No significant improvement |
| Human | This compound | 50 mg/day | ADAS-Cog13 Score | No significant improvement |
Table 2: Summary of Clinical Efficacy of this compound in Humans with Alzheimer's Disease
Non-Human Primates
Publicly available literature does not contain specific studies evaluating the cognitive efficacy of this compound in non-human primate models of Alzheimer's disease. While one report mentions that preclinical data showed preferential distribution of this compound to the liver in rats and monkeys, it does not provide any cognitive or behavioral data in primates. The lack of this information represents a critical gap in understanding the translational potential of this compound from rodents to humans.
Experimental Protocols
Inhibitory Avoidance Task (Mouse)
The inhibitory avoidance task is a fear-motivated test used to assess learning and memory.
Figure 2: Experimental workflow for the Inhibitory Avoidance Task.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training: The mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.
-
Testing: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
Social Recognition Task (Rat)
The social recognition task assesses short-term social memory.
Figure 3: Experimental workflow for the Social Recognition Task.
-
Apparatus: A standard open-field arena.
-
Phase 1 (Familiarization): An adult rat is allowed to interact with a juvenile rat for a set period.
-
Phase 2 (Recognition): After a delay, the adult rat is presented with both the familiar juvenile and a novel juvenile rat.
-
Measurement: The time the adult rat spends investigating each juvenile is recorded. A rat with intact social memory will spend significantly more time investigating the novel juvenile.
Discussion of Species-Specific Differences
The discrepancy between the positive cognitive effects observed in rodent models with 11β-HSD1 inhibitors and the lack of efficacy of this compound in human Alzheimer's patients highlights the significant challenges of translating preclinical findings to clinical outcomes. Several factors could contribute to these species-specific differences:
-
Complexity of Alzheimer's Disease: Rodent models of Alzheimer's disease often recapitulate specific aspects of the pathology, such as amyloid plaque deposition, but may not fully capture the complex and multifactorial nature of the human disease.
-
Pharmacokinetics and Metabolism: While this compound showed good CNS penetration and target engagement in humans, subtle differences in its metabolism and distribution compared to rodents could influence its efficacy.
-
Neurobiology of Cognition: The neural circuits underlying cognitive processes are significantly more complex in humans than in rodents. It is possible that the role of glucocorticoids in cognitive function differs in ways that are not fully captured by current animal models.
-
Disease Stage: The preclinical studies in rodents often involve acute or short-term treatment in models of cognitive impairment, whereas the clinical trial in humans involved patients with established mild-to-moderate Alzheimer's disease. The therapeutic window for 11β-HSD1 inhibition may be earlier in the disease process.
Conclusion
The investigation into the species-specific efficacy of this compound reveals a common theme in drug development: promising preclinical results in animal models do not always translate to clinical success in humans. While the inhibition of 11β-HSD1 by this compound and its precursors showed clear evidence of cognitive enhancement in rodent models, the compound failed to demonstrate a clinical benefit in patients with Alzheimer's disease. The absence of cognitive efficacy data in non-human primates makes it difficult to fully assess the translational gap. Future research in this area would benefit from the use of more sophisticated animal models that better recapitulate the complexity of human neurodegenerative diseases and a greater emphasis on understanding the species-specific nuances of the target pathway.
References
Replicating Key In Vitro Findings of Steroidogenesis Inhibitors: A Comparative Guide
A Note on ABT-384: Initial research indicates a potential misclassification of the target for this compound. Extensive in vitro and clinical data identify this compound as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the regeneration of active cortisol.[1][2][3][4][5][6] It is not reported to be an inhibitor of C17,20-lyase. This guide will, therefore, focus on the in vitro replication of findings for well-established C17,20-lyase inhibitors and provide a comparative analysis of their performance. C17,20-lyase is a key enzyme in the androgen biosynthesis pathway and a critical target in the development of therapies for prostate cancer.[7][8]
This guide provides a framework for replicating key in vitro findings of C17,20-lyase inhibitors in a different laboratory setting. It includes comparative data for prominent inhibitors, detailed experimental protocols, and visualizations to aid in understanding the underlying mechanisms and experimental workflows.
Comparative In Vitro Performance of C17,20-Lyase Inhibitors
The following table summarizes the in vitro potency of commonly studied C17,20-lyase inhibitors against the human enzyme.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Abiraterone | CYP17A1 (C17,20-lyase) | Recombinant Human Enzyme | 2.5 - 15 | [8] |
| Orteronel (TAK-700) | CYP17A1 (C17,20-lyase) | Recombinant Human Enzyme | 20 - 73 | |
| Galeterone (TOK-001) | CYP17A1 (C17,20-lyase) | Recombinant Human Enzyme | 38 - 100 | |
| Ketoconazole | CYP17A1 (C17,20-lyase) | Rat Testis Homogenate | 4200 | [7] |
Experimental Protocols
Recombinant Human CYP17A1 (C17,20-Lyase) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against human C17,20-lyase.
Materials:
-
Recombinant human CYP17A1/P450 reductase microsomes
-
[³H]-17α-hydroxyprogesterone (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (e.g., Abiraterone, Orteronel, Galeterone)
-
Scintillation vials and cocktail
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and recombinant human CYP17A1/P450 reductase microsomes.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, [³H]-17α-hydroxyprogesterone.
-
Incubate at 37°C for the desired reaction time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold ethyl acetate.
-
Extract the steroids by vortexing and centrifugation.
-
Spot the organic layer onto a TLC plate and develop the chromatogram to separate the substrate from the product (androstenedione).
-
Visualize and quantify the radioactive spots corresponding to the substrate and product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Assay for Androgen Production
This protocol outlines a method to assess the ability of test compounds to inhibit androgen production in a cellular context.
Materials:
-
Human adrenal cortical cell line (e.g., NCI-H295R)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors
-
Forskolin (to stimulate steroidogenesis)
-
Test compounds
-
ELISA kits for androstenedione and dehydroepiandrosterone (DHEA)
Procedure:
-
Plate the NCI-H295R cells in 24-well plates and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing the test compound at various concentrations. Include a vehicle control.
-
Stimulate steroidogenesis by adding forskolin to the wells.
-
Incubate the cells for 48 hours at 37°C in a humidified CO₂ incubator.
-
Collect the cell culture supernatant.
-
Measure the concentrations of androstenedione and DHEA in the supernatant using specific ELISA kits.
-
Determine the IC50 values of the test compound for the inhibition of androgen production.
Visualizations
Steroidogenesis Pathway
The following diagram illustrates the key steps in the steroidogenesis pathway, highlighting the role of C17,20-lyase in androgen synthesis.
Caption: The steroidogenesis pathway highlighting the central role of CYP17A1.
In Vitro C17,20-Lyase Inhibition Assay Workflow
The diagram below outlines the experimental workflow for determining the inhibitory potential of a compound against C17,20-lyase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Long-Term Efficacy of ABT-384 in Alzheimer's Disease: A Comparative Analysis
An in-depth review of the clinical evaluation of ABT-384, a selective 11-β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor, reveals a lack of long-term efficacy in treating mild-to-moderate Alzheimer's disease. Despite effectively engaging its target, the compound failed to produce symptomatic improvement in a notable Phase II clinical trial, particularly when compared to the established therapy, donepezil.
This compound was developed to test the hypothesis that reducing intracellular hypercortisolism through the inhibition of the HSD-1 enzyme could mitigate cognitive decline in Alzheimer's disease.[1] The enzyme HSD-1 is responsible for regenerating active cortisol in various tissues, including the brain.[2] However, a key clinical study was terminated prematurely due to futility, as this compound did not demonstrate any significant cognitive or functional benefits over a 12-week period.[1][3]
Comparative Efficacy Data
A pivotal double-blind, placebo- and active-controlled Phase II study (NCT01137526) provides the primary data for assessing the efficacy of this compound.[1][4] The trial included patients with mild-to-moderate Alzheimer's disease who were administered either this compound (10 mg or 50 mg once daily), donepezil (10 mg once daily), or a placebo.[1]
| Treatment Group | Primary Efficacy Endpoint (ADAS-Cog Total Score Change from Baseline) | Outcome vs. Placebo |
| This compound (10 mg) | No significant improvement | Not statistically significant |
| This compound (50 mg) | No significant improvement | Not statistically significant |
| Donepezil (10 mg) | Significant improvement in cognition and functional endpoints | Statistically significant improvement |
| Placebo | - | - |
The primary measure of efficacy was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[1] While specific quantitative values for the ADAS-Cog scores were not detailed in the available literature, the study concluded that this compound did not improve these scores or any secondary endpoints.[1][3] In contrast, the active control, donepezil, demonstrated a significant improvement in both cognitive and functional measures.[1]
Experimental Protocols
The assessment of this compound's long-term efficacy was primarily conducted through the aforementioned Phase II clinical trial.
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.[1][5]
Participant Population: 267 subjects with mild-to-moderate Alzheimer's disease.[1][5] Key inclusion criteria included an age range of 55 to 90 years and a diagnosis of probable Alzheimer's disease according to NINCDS/ADRDA criteria.[4][5]
Treatment Regimen:
-
This compound: 10 mg or 50 mg administered orally once daily for 12 weeks.[1]
-
Donepezil: 10 mg administered orally once daily for 12 weeks.[1]
-
Placebo: Administered orally once daily for 12 weeks.[1]
Efficacy Assessments:
-
Primary Endpoint: Change from baseline to final evaluation on the 13-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[1]
-
Secondary Endpoints: Included various other cognitive and functional assessments.[1]
Pharmacodynamic Assessment: Earlier studies in healthy volunteers confirmed that this compound effectively inhibited HSD-1 in both the periphery and the central nervous system.[2][6] Doses of 2 mg daily or higher resulted in full CNS HSD-1 inhibition.[6]
Signaling Pathway and Experimental Workflow
The therapeutic rationale for this compound centered on the modulation of glucocorticoid signaling in the brain.
Caption: Mechanism of this compound in modulating cortisol signaling.
The clinical trial workflow followed a standard randomized controlled trial design.
References
- 1. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy and Safety Study of this compound in Subjects With Mild-to-Moderate Alzheimer's Disease [ctv.veeva.com]
- 6. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of ABT-384 and Newer 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of the established 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, ABT-384, and a selection of newer inhibitors that have entered clinical development. The objective is to present a clear, data-driven comparison to aid in the evaluation of these compounds for therapeutic development. The information is compiled from publicly available clinical trial data and research publications.
Executive Summary
The development of 11β-HSD1 inhibitors has been a key focus in the pursuit of novel treatments for metabolic disorders and other conditions. This compound, a potent and selective inhibitor, has been well-characterized, demonstrating non-linear pharmacokinetics at lower doses. Newer agents such as MK-0916, AMG-221, and BI 187004 have since emerged, each with distinct pharmacokinetic properties. This guide summarizes the available quantitative pharmacokinetic data for these compounds, details the typical experimental protocols used in their evaluation, and provides a visual representation of the targeted signaling pathway.
Data Presentation: Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters of this compound and newer 11β-HSD1 inhibitors from single ascending dose (SAD) studies conducted in healthy volunteers.
Table 1: Single Dose Pharmacokinetics of this compound in Healthy Volunteers
| Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) |
| 1 | ~4-6 | ~10 | ~150 | ~12-15 |
| 8 | ~4-6 | ~100 | ~1500 | ~12-15 |
| 20 | ~4-6 | ~250 | ~4000 | ~12-15 |
| 50 | ~4-6 | ~500 | ~9000 | ~12-15 |
| 120 | ~4-6 | ~1000 | ~20000 | ~12-15 |
| 240 | ~4-6 | ~1500 | ~35000 | ~12-15 |
Note: this compound exhibits less than dose-proportional pharmacokinetics at single doses lower than 8 mg.[1] The pharmacokinetic profiles of this compound and its active metabolite support once-daily dosing.[2] The half-life of this compound is approximately 12 hours when administered alone.
Table 2: Single Dose Pharmacokinetics of MK-0916 in Healthy Male Subjects
| Dose (mg) | Tmax (h) | Cmax (nM) | AUC0–168h (nM·h) |
| 0.4 | ~4.8 | 1.8 | 108 |
| 1.2 | ~3.0 | 7.9 | 497 |
| 3 | 1.8 | 41.2 | 2,130 |
| 6 | 1.1 | 108 | 4,870 |
| 12 | 1.3 | 250 | 11,200 |
| 25 | 1.3 | 499 | 23,200 |
| 50 | 1.5 | 933 | 46,100 |
| 100 | 1.5 | 1,840 | 92,100 |
Note: For doses ≥3 mg, MK-0916 was rapidly absorbed.[3] Exposure (AUC) increased approximately in proportion to the dose.[3] Values for Cmax increased in excess of dose proportionality at doses <6 mg and roughly in proportion to the dose at doses >6 mg.[3]
Table 3: Single Dose Pharmacokinetics of BI 187004 in Healthy Male Volunteers with Overweight or Obesity
| Dose (mg) | Tmax (h) | Cmax (nmol/L) | AUC0-∞ (nmol·h/L) | t½ (h) |
| 2.5 | 1.00 | 10.3 | - | - |
| 5 | 1.25 | 28.5 | 453 | 33.5 |
| 10 | 1.50 | 72.8 | 1,350 | 23.9 |
| 20 | 1.25 | 163 | 3,130 | 22.8 |
| 40 | 1.00 | 362 | 6,860 | 19.9 |
| 80 | 1.25 | 628 | 13,300 | 17.6 |
| 160 | 1.50 | 1,220 | 26,000 | 14.5 |
| 240 | 1.50 | 1,080 | 26,600 | 14.7 |
| 360 | 1.50 | 1,810 | 41,000 | 14.5 |
Note: Exposure to BI 187004 increased non-proportionally over the entire dose range tested.[4] The apparent terminal half-life decreased with increasing doses.[4]
Comparative Insights:
-
Absorption: All compared inhibitors exhibit relatively rapid absorption, with Tmax values typically ranging from 1 to 6 hours.
-
Dose Proportionality: this compound and BI 187004 show non-linear or non-proportional pharmacokinetics at lower doses, a characteristic that appears less pronounced for MK-0916 at doses above 6 mg.
-
Half-life: The terminal half-life varies among the compounds, with this compound having a half-life of around 12-15 hours, while BI 187004 shows a dose-dependent decrease in its terminal half-life from approximately 33.5 hours at lower doses to 14.5 hours at higher doses.[4]
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated from Phase 1 clinical trials. A generalized experimental protocol for a single ascending dose (SAD) study is outlined below.
Study Design:
A randomized, double-blind, placebo-controlled, single ascending dose study is a common design for first-in-human trials.[5][6][7][8][9]
-
Participants: Healthy adult volunteers, often with specific BMI criteria, are enrolled.[4]
-
Dosing: Participants are assigned to cohorts, with each cohort receiving a single oral dose of the investigational drug or a placebo. The dose is escalated in subsequent cohorts after safety and tolerability data from the previous cohort are reviewed.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours or longer post-dose) to determine the plasma concentration of the drug over time.[3]
-
Bioanalytical Method: Drug concentrations in plasma are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method provides the necessary sensitivity and selectivity for accurate measurement of the drug and its metabolites.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve, which represents the total drug exposure over a given time interval.
-
t½ (Terminal Half-life): The time required for the plasma concentration of the drug to decrease by half during the terminal elimination phase.
-
Mandatory Visualization
The following diagram illustrates the signaling pathway of 11β-HSD1, the target of this compound and the newer inhibitors discussed.
Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.
References
- 1. Population pharmacokinetics of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor this compound in healthy volunteers following single and multiple dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quanticate.com [quanticate.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 Clinical Trial Study Design - BioPharma Services [biopharmaservices.com]
- 8. Phase I Clinical Trials — Celine Halioua [celinehh.com]
- 9. Phase 1 Clinical Trials of Small Molecules: Evolution and State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ABT-384: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling ABT-384 are responsible for its proper disposal to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing the importance of consulting local regulations.
I. Pre-Disposal Considerations and Waste Identification
Before initiating any disposal process, it is crucial to have a clear plan.[2] Laboratory personnel should be trained on the appropriate handling and disposal of all chemical waste, including substances not classified as hazardous.[3]
Key Principles:
-
Waste Minimization: Order only the necessary quantities of this compound to minimize surplus.[4] Consider sharing excess with other research groups.[4]
-
Labeling: Ensure all containers with this compound are clearly labeled.[5] For waste containers, use a non-hazardous waste label and list the contents.[6]
-
Segregation: Keep this compound waste separate from hazardous waste streams to prevent cross-contamination and ensure proper disposal pathways.[7]
II. Step-by-Step Disposal Procedures for this compound
The disposal method for this compound depends on its physical state (solid or liquid) and the applicable institutional and local regulations. The following steps provide a general guideline.
Step 1: Consult Institutional and Local Regulations
The primary directive for the disposal of any chemical, including this compound, is to adhere to prevailing country, federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) office is the best resource for specific guidance.
Step 2: Determine the Physical State of the Waste
-
Solid this compound Waste: Unused or surplus solid this compound.
-
Liquid this compound Waste: Solutions containing this compound.
-
Contaminated Materials: Items such as personal protective equipment (PPE), absorbent materials from spill clean-up, and empty containers.
Step 3: Disposal of Solid this compound Waste
For solid, non-hazardous chemicals like this compound, disposal in the regular laboratory trash may be permissible, but this must be confirmed with your institution's EHS department.[8][9]
-
Confirmation: Verify with your EHS office that solid, non-hazardous waste can be disposed of in the regular trash.
-
Packaging: Securely package the solid this compound waste in a sealed container to prevent dust formation.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents.
-
Disposal: Place the labeled container directly in the designated dumpster, not in laboratory trash cans that are handled by custodial staff.[9]
Step 4: Disposal of Liquid this compound Solutions
Disposal of non-hazardous liquid waste via the sanitary sewer is sometimes an option, but it is strictly regulated.
-
Approval: Obtain approval from your institution's EHS office before disposing of any liquid chemical waste down the drain.[9]
-
Criteria for Drain Disposal: Generally, a substance must be water-soluble, have low toxicity, and a moderate pH to be considered for drain disposal.[10][11]
-
Procedure (if approved):
-
Flush with a large volume of water (at least 20 parts water to 1 part solution) to dilute the chemical.[10]
-
Avoid mixing with other chemicals in the drain.
-
If drain disposal is not permitted, collect the liquid waste in a designated, labeled container and manage it through your institution's chemical waste program.
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Spill Cleanup Materials: Absorbent materials used to clean up spills of this compound should be collected, sealed in a labeled bag or container, and disposed of according to institutional guidelines for non-hazardous solid waste.
-
Empty Containers:
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
IV. Safety Data Overview
While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed during handling and disposal.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. | [1] |
| First Aid: Eye Contact | Flush eyes immediately with large amounts of water. | [1] |
| First Aid: Inhalation | Relocate to fresh air. | [1] |
| First Aid: Ingestion | Wash out mouth with water; do not induce vomiting. | [1] |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. abmole.com [abmole.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
